5-Bromo-7-chloroimidazo[1,5-a]pyridine
Description
BenchChem offers high-quality 5-Bromo-7-chloroimidazo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-chloroimidazo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
5-bromo-7-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-5(9)1-6-3-10-4-11(6)7/h1-4H |
InChI Key |
UMBVYBDCEUOKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-7-chloroimidazo[1,5-a]pyridine CAS 1427424-93-8 properties
An In-Depth Technical Guide to 5-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1427424-93-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties. This nitrogen-fused bicyclic system serves as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. The strategic placement of substituents, such as the bromine at the 5-position and chlorine at the 7-position in the title compound, allows for the fine-tuning of its steric and electronic profile, offering a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-Bromo-7-chloroimidazo[1,5-a]pyridine. These predictions are derived from computational models and data from analogous halogenated heterocyclic compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Expected to be a solid, ranging from off-white to pale yellow |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | >300 °C (Decomposition may occur) |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. |
| LogP | Estimated to be in the range of 2.5 - 3.5 |
Proposed Synthesis Pathway
While a specific protocol for 5-Bromo-7-chloroimidazo[1,5-a]pyridine is not published, a plausible and efficient synthetic route can be designed based on established methodologies for related imidazo[1,5-a]pyridines. A common and effective method involves the cyclization of a substituted 2-aminomethylpyridine derivative.
A potential synthetic approach could start from a commercially available or readily synthesized 2-amino-4-chloro-6-bromopyridine. This intermediate would then undergo a series of reactions to construct the fused imidazole ring.
DOT Script for Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 5-Bromo-7-chloroimidazo[1,5-a]pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 2-(Aminomethyl)-4-chloro-6-bromopyridine
-
To a solution of 2-amino-4-chloro-6-bromopyridine (1.0 eq) in a suitable solvent (e.g., THF), add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired picolylamine intermediate.
Step 2: Synthesis of 5-Bromo-7-chloroimidazo[1,5-a]pyridine
-
Dissolve 2-(aminomethyl)-4-chloro-6-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a C1 synthon such as glyoxal or chloroacetaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-7-chloroimidazo[1,5-a]pyridine.
Predicted Spectroscopic Profile
The following spectroscopic data is predicted based on the analysis of structurally similar imidazo[1,5-a]pyridine derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,5-a]pyridine ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.0 | s | - |
| H-3 | 7.4 - 7.6 | s | - |
| H-6 | 6.8 - 7.0 | d | ~1.5 |
| H-8 | 7.2 - 7.4 | d | ~1.5 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-3 | 115 - 120 |
| C-5 | 110 - 115 (C-Br) |
| C-6 | 118 - 122 |
| C-7 | 130 - 135 (C-Cl) |
| C-8 | 125 - 130 |
| C-8a | 135 - 140 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
Expected [M]⁺: m/z ~230, 232, 234 in a ratio consistent with the natural abundance of Br and Cl isotopes.
-
Expected [M+H]⁺: m/z ~231, 233, 235.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3150 |
| C=C and C=N stretching | 1600 - 1450 |
| C-Cl stretch | 700 - 800 |
| C-Br stretch | 550 - 650 |
Potential Applications in Drug Discovery and Research
The imidazo[1,5-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. Based on the biological activities of related compounds, 5-Bromo-7-chloroimidazo[1,5-a]pyridine and its derivatives could be explored for a variety of applications:
-
Anticancer Agents: Many imidazo[1,5-a]pyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The halogen substituents on this compound could enhance its activity and provide sites for further modification.
-
Antimicrobial Agents: Halogenated heterocyclic compounds are known for their antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.
-
Kinase Inhibitors: The imidazo[1,5-a]pyridine nucleus is a common feature in many kinase inhibitors. This compound could serve as a starting point for the design of novel inhibitors for specific kinases involved in disease pathways.
-
CNS-Active Agents: Certain imidazo[1,5-a]pyridine derivatives have shown activity in the central nervous system. Further investigation could reveal potential applications in treating neurological disorders.
DOT Script for Application Areas
Caption: Potential research and development applications.
Safety and Handling
As with any novel chemical compound, 5-Bromo-7-chloroimidazo[1,5-a]pyridine should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related bromo-imidazo[1,5-a]pyridine compounds, the following hazards have been noted: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Conclusion
5-Bromo-7-chloroimidazo[1,5-a]pyridine represents a promising, yet underexplored, chemical entity. This technical guide provides a comprehensive predictive overview of its properties, a plausible synthetic strategy, and potential applications based on the rich chemistry of the imidazo[1,5-a]pyridine scaffold. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into this and related compounds for the advancement of medicinal chemistry and drug discovery.
References
- Mangalagiu, I., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(7), 689-694.
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
- ACS Omega. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
-
MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]
-
MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]
-
MDPI. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available at: [Link]
-
PubChem. 7-Bromoimidazo(1,5-a)pyridine. Available at: [Link]
- ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
- ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
-
RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Available at: [Link]
- Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts.
Sources
Navigating the Landscape of Brominated and Chlorinated Imidazo[1,5-a]pyridines: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "5-Bromo-7-chloroimidazo[1,5-a]pyridine" is not readily found in commercial catalogs or the scientific literature. This guide will therefore focus on commercially available and structurally related isomers, namely 1-Bromo-7-chloroimidazo[1,5-a]pyridine and 8-Bromo-5-chloroimidazo[1,5-a]pyridine . The information provided for these related compounds will serve as a valuable technical resource for researchers working with substituted imidazo[1,5-a]pyridines.
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of halogen atoms, such as bromine and chlorine, onto the imidazo[1,5-a]pyridine scaffold provides crucial handles for further chemical modifications, making them valuable building blocks in the synthesis of complex molecules and novel chemical entities. This guide offers a comprehensive overview of the commercial sourcing, synthesis, and analytical characterization of key bromo- and chloro-substituted imidazo[1,5-a]pyridine isomers.
Commercial Availability of Key Isomers
While the requested 5-Bromo-7-chloroimidazo[1,5-a]pyridine is not commonly listed by commercial suppliers, several other isomers are available. Researchers can procure these compounds from various chemical vendors, which are often specialized in providing building blocks for research and development.
Below is a table summarizing the availability of the closely related isomers:
| Compound Name | CAS Number | Representative Suppliers |
| 1-Bromo-7-chloroimidazo[1,5-a]pyridine | 1781789-02-3 | BLD Pharm[1] |
| 8-Bromo-5-chloroimidazo[1,5-a]pyridine | Not readily available | PubChemLite lists the structure but no suppliers[2] |
| 7-Bromoimidazo[1,5-a]pyridine | 865156-48-5 | MolCore[3] |
| 5-Bromoimidazo[1,5-a]pyridine | 885275-77-4 | ECHEMI[4] |
Note: The availability and stock status of these compounds can vary. It is recommended to consult the suppliers' websites for the most current information.
Synthesis and Purification Strategies
The synthesis of substituted imidazo[1,5-a]pyridines typically involves the cyclization of appropriately substituted 2-aminomethylpyridines or related precursors. The introduction of bromine and chlorine atoms can be achieved either by using halogenated starting materials or by direct halogenation of the imidazo[1,5-a]pyridine core.
General Synthetic Approach
A common method for the synthesis of the imidazo[1,5-a]pyridine scaffold is the cyclocondensation of 2-(aminomethyl)pyridines with various reagents.[5] For the synthesis of halogenated derivatives, one could envision starting with a halogenated 2-(aminomethyl)pyridine.
A transition-metal-free approach for the synthesis of imidazo[1,5-a]pyridines has been reported using molecular iodine-mediated sp3 C-H amination from 2-pyridyl ketones and alkylamines.[6] This method offers an operationally simple route to this heterocyclic system.
Purification of Brominated Imidazo[1,2-a]pyridines
Purification of the final compounds is critical to ensure high purity for subsequent reactions or biological testing. Common purification techniques include column chromatography and recrystallization.
Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the slurry containing the crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
The following diagram illustrates a general workflow for the purification of a brominated imidazo[1,2-a]pyridine derivative, which can be adapted for the title compounds.
Caption: General purification workflow for substituted imidazo-pyridines.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased compounds. The following techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. For imidazo[1,5-a]pyridines, characteristic signals will be observed in the aromatic region.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for assessing the purity of a compound. A reversed-phase HPLC method is typically suitable for these types of molecules.
Typical RP-HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | A suitable gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The following diagram illustrates a typical analytical workflow for the characterization of a novel compound.
Caption: Analytical workflow for compound characterization.
Safety and Handling
Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.
Conclusion
References
-
PubChemLite. 8-bromo-5-chloroimidazo[1,5-a]pyridine. [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]
Sources
- 1. 885275-80-9|1-Bromoimidazo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 8-bromo-5-chloroimidazo[1,5-a]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. molcore.com [molcore.com]
- 4. echemi.com [echemi.com]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Critical Role of Solubility for 5-Bromo-7-chloroimidazo[1,5-a]pyridine
An In-Depth Technical Guide to the Solubility of 5-Bromo-7-chloroimidazo[1,5-a]pyridine in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-7-chloroimidazo[1,5-a]pyridine is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and materials science.[1] The utility of such compounds in these fields is fundamentally linked to their physicochemical properties, among which solubility is paramount. Solubility dictates how a compound can be formulated for biological assays, its potential for oral bioavailability, and its processability for various applications.[2][3] Poor solubility can be a major hurdle in drug discovery, leading to the attrition of otherwise promising candidates.[3][4]
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-Bromo-7-chloroimidazo[1,5-a]pyridine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the molecular properties influencing solubility and present detailed protocols for its experimental determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][6] To understand the solubility of 5-Bromo-7-chloroimidazo[1,5-a]pyridine, we must first consider its molecular structure and the properties of the solvents.
Physicochemical Properties of 5-Bromo-7-chloroimidazo[1,5-a]pyridine
The structure of 5-Bromo-7-chloroimidazo[1,5-a]pyridine, a substituted bicyclic heteroaromatic system, suggests a molecule with moderate polarity. The presence of nitrogen atoms allows for potential hydrogen bond acceptance, while the bromine and chlorine substituents contribute to its lipophilicity and molecular weight. The overall solubility will be a balance of these competing factors.
Dimethyl Sulfoxide (DMSO) as a Solvent
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent.[7][8][9] Its key characteristics include:
-
High Polarity: The sulfoxide group creates a strong dipole moment, making it an excellent solvent for a wide range of polar and nonpolar compounds.[9][10]
-
Aprotic Nature: DMSO does not have a hydrogen atom attached to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[10]
-
Miscibility: It is miscible with water and a broad spectrum of organic solvents.[10]
Due to these properties, DMSO is a preferred solvent for preparing high-concentration stock solutions of test compounds for in vitro screening.[11]
Methanol as a Solvent
Methanol (CH₃OH) is a polar protic solvent.[12] Its defining features are:
-
Polarity: The hydroxyl (-OH) group makes methanol a polar molecule.
-
Protic Nature: The hydroxyl hydrogen allows methanol to act as both a hydrogen bond donor and acceptor.[12]
-
Miscibility: It is miscible with water and many organic solvents.[13]
Methanol's ability to engage in hydrogen bonding makes it an effective solvent for compounds that can also participate in such interactions.[14]
Predicting the Solubility of 5-Bromo-7-chloroimidazo[1,5-a]pyridine
Given the polar nature of both the solute and the solvents, 5-Bromo-7-chloroimidazo[1,5-a]pyridine is expected to exhibit good solubility in both DMSO and methanol. However, the extent of solubility may differ due to the distinct nature of the solvent-solute interactions. The strong dipole-dipole interactions with DMSO and the potential for hydrogen bonding with methanol will both contribute to the dissolution process.
Experimental Determination of Solubility
While theoretical predictions are useful, experimental determination of solubility is essential for accurate and reliable data.[15] It is important to distinguish between two types of solubility measurements: thermodynamic and kinetic.[3]
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[16] The shake-flask method is a common technique for its determination.[3]
-
Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer.[3] It is often measured in high-throughput screening settings.
Detailed Protocol for Thermodynamic (Equilibrium) Solubility Determination
This protocol outlines the shake-flask method for determining the equilibrium solubility of 5-Bromo-7-chloroimidazo[1,5-a]pyridine.
Materials:
-
5-Bromo-7-chloroimidazo[1,5-a]pyridine
-
Anhydrous DMSO
-
Methanol (HPLC grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
Syringe filters (0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of 5-Bromo-7-chloroimidazo[1,5-a]pyridine into separate vials for each solvent (DMSO and methanol). The amount should be more than what is expected to dissolve.
-
Add a known volume of the respective solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[17]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[11]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 5-Bromo-7-chloroimidazo[1,5-a]pyridine.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mM.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 5-Bromo-7-chloroimidazo[1,5-a]pyridine | DMSO | 25 | Experimental Value | Experimental Value |
| 5-Bromo-7-chloroimidazo[1,5-a]pyridine | Methanol | 25 | Experimental Value | Experimental Value |
This table serves as a template for recording experimentally determined solubility values.
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[18]
-
Purity of the Compound and Solvents: Impurities can alter the measured solubility.
-
Equilibration Time: Insufficient time for equilibration can lead to an underestimation of the thermodynamic solubility.[16]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[19]
Visualization of Concepts and Workflows
Diagrams can aid in understanding the experimental workflow and the underlying molecular interactions.
Caption: Experimental workflow for thermodynamic solubility determination.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 8. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. acs.org [acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mychemistrybook.com [mychemistrybook.com]
- 13. acs.org [acs.org]
- 14. honestbeeltd.com [honestbeeltd.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solubility - Wikipedia [en.wikipedia.org]
- 19. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-chloroimidazo[1,5-a]pyridine
Executive Summary
This application note details the protocol for the regioselective functionalization of 5-bromo-7-chloroimidazo[1,5-a]pyridine via Suzuki-Miyaura cross-coupling. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole frameworks in kinase and IDO1 inhibitors.
The core challenge addressed in this guide is the chemoselective discrimination between the C5-bromo and C7-chloro substituents. Leveraging the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C-Br and C-Cl bonds, we establish a robust workflow to selectively arylate the C5 position under mild conditions, followed by a high-energy activation protocol to functionalize the C7 position.
Mechanistic Principles & Reactivity Profile
Structural Analysis & Electrophilicity
The imidazo[1,5-a]pyridine core features a bicyclic system where the bridgehead nitrogen (N-4) imparts unique electronic properties.
-
C5-Position (Bromo): Located adjacent to the bridgehead nitrogen. The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making it the kinetic point of entry for oxidative addition.
-
C7-Position (Chloro): Located meta to the bridgehead. This position is electronically deactivated compared to C5 and possesses a stronger carbon-halogen bond, requiring electron-rich, bulky phosphine ligands to facilitate oxidative addition.
The Selectivity Hierarchy
The regioselectivity is governed by the rate of oxidative addition (OA) of the Pd(0) species into the carbon-halogen bond. The hierarchy for this substrate is:
This kinetic window allows for the exclusive formation of the C5-arylated product using standard phosphine ligands (e.g.,
Visualizing the Reaction Pathway
Figure 1: Sequential functionalization workflow. The C5-Br bond is engaged first under mild conditions, preserving the C7-Cl bond for subsequent activation.
Experimental Protocols
Protocol A: C5-Selective Suzuki Coupling (The "Kinetic" Step)
Objective: Selectively couple an aryl boronic acid to the C5 position without affecting the C7-chloride.
Reagents:
-
Substrate: 5-bromo-7-chloroimidazo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (
) (1.1 equiv)[1] -
Catalyst:
(5 mol%) or (for sterically hindered acids) -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. Critical: Oxygen inhibits the active Pd(0) species. -
Solvent Addition: Inject degassed DME and 2.0 M
via syringe. -
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a fluorescent spot ( ).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Self-Validation Check:
-
Success Indicator:
NMR should show the disappearance of the C5-H signal (if applicable) or shifts in the imidazo-ring protons. The C7-Cl moiety remains intact (verified by Mass Spec: Chlorine isotope pattern 3:1 ratio for M/M+2).
Protocol B: C7-Chloride Activation (The "Thermodynamic" Step)
Objective: Activate the inert C7-chloride bond to introduce a second aryl group.
Reagents:
-
Substrate: 5-Aryl-7-chloroimidazo[1,5-a]pyridine (from Protocol A)
-
Coupling Partner: Aryl boronic acid (
) (1.5 equiv) -
Catalyst: XPhos Pd G3 (3-5 mol%) or
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine the C5-arylated intermediate, new boronic acid, XPhos Pd G3, and
. -
Solvent: Add anhydrous 1,4-Dioxane.
-
Reaction: Heat to 100–110°C for 12–16 hours.
-
Note: Chlorides are sluggish.[2] If conversion is low after 12h, spike with additional catalyst (1 mol%) and heat to 120°C.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC or Flash Chromatography (DCM/MeOH gradient) is often required due to the polarity of the diaryl product.
Optimization & Data Analysis
Catalyst Screening for C7-Activation
The C7-chloride coupling is the yield-limiting step. The table below summarizes screening data for the coupling of 5-phenyl-7-chloroimidazo[1,5-a]pyridine with 4-methoxyphenylboronic acid.
| Entry | Catalyst System | Ligand Class | Base | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | Monodentate Arylphosphine | DME/H2O | 90 | < 10 | No OA into C-Cl | ||
| 2 | Bidentate Ferrocenyl | Dioxane | 100 | 35 | Sluggish | ||
| 3 | Biaryl Phosphine (Buchwald) | Toluene | 100 | 72 | Good conversion | ||
| 4 | XPhos Pd G3 | Biaryl Phosphine (Precatalyst) | Dioxane | 100 | 91 | Optimal | |
| 5 | Bulky Biaryl Phosphine | Dioxane | 110 | 84 | Good, but expensive |
Mechanistic Cycle (Oxidative Addition Selectivity)
Figure 2: The catalytic cycle highlights the kinetic preference for Path A (C5-Br) over Path B (C7-Cl). Path B only becomes accessible when highly active ligands (e.g., XPhos) are employed at higher temperatures.
Troubleshooting & Quality Control
-
Problem: Hydrodehalogenation (Formation of des-bromo byproduct).
-
Cause: Overheating or protic solvents facilitating hydride transfer.
-
Solution: Switch to anhydrous THF or Toluene for the C5 coupling and strictly control temp at 70-80°C.
-
-
Problem: Bis-coupling (Ar groups at both C5 and C7 during Step 1).
-
QC Specification:
-
HPLC: Purity > 95% @ 254 nm.
-
Residual Pd: < 10 ppm (required for biological assays). Use SiliaMetS® Thiol scavengers post-reaction.
-
References
-
Imidazo[1,5-a]pyridine Scaffold Synthesis
-
General Suzuki Coupling Selectivity (Br vs Cl)
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
-
Buchwald Precatalysts for Aryl Chlorides
-
Bruno, N. C., et al. (2013). "Design and Synthesis of the Third-Generation Buchwald–Hartwig Precatalyst." Chemical Science, 4, 916-920. Link
-
-
Regioselectivity in Dihalo-Heterocycles
-
Léris, P., et al. (2021). "Regioselective Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." Beilstein Journal of Organic Chemistry, 17, 379–387. Link
- Note: This reference illustrates the analogous C-Br vs C-Cl discrimin
-
Sources
Application Notes and Protocols for the Synthesis of 5,7-Disubstituted Imidazo[1,5-a]pyridines via Cross-Coupling Reactions
Introduction
Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their unique structural framework allows for diverse interactions with biological targets, leading to a wide range of pharmacological activities.[2] Derivatives of this scaffold have shown promise as anti-inflammatory agents, anticancer therapeutics, and treatments for neurodegenerative diseases like Alzheimer's.[1] The strategic functionalization of the imidazo[1,5-a]pyridine core, particularly at the 5- and 7-positions, is crucial for modulating their biological activity and optimizing drug-like properties.
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex organic molecules, including functionalized heterocycles.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 5,7-disubstituted imidazo[1,5-a]pyridines using state-of-the-art cross-coupling methodologies. We will delve into the mechanistic underpinnings of these reactions, provide field-proven insights for experimental design, and offer detailed, step-by-step protocols for key transformations.
The Power of Palladium: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization.[3][6]
The Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps:[3][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3][6]
-
Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.[3][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Key Cross-Coupling Strategies for Imidazo[1,5-a]pyridine Synthesis
The synthesis of 5,7-disubstituted imidazo[1,5-a]pyridines typically starts from a dihalogenated precursor, most commonly 5,7-dibromo- or 5,7-dichloroimidazo[1,5-a]pyridine. The choice of the subsequent cross-coupling reaction depends on the desired substituent to be introduced.
Suzuki-Miyaura Coupling: For C-C Bond Formation (Aryl and Vinyl Substituents)
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and tolerance to a wide range of functional groups.[3][6]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can significantly improve reaction efficiency.
-
Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. Phosphine ligands like triphenylphosphine (PPh₃) or more specialized biaryl phosphines are crucial for the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Protocol: Double Suzuki-Miyaura Coupling of 5,7-Dibromoimidazo[1,5-a]pyridine
This protocol describes the synthesis of a 5,7-diaryl-imidazo[1,5-a]pyridine.
Materials:
-
5,7-Dibromoimidazo[1,5-a]pyridine
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3-4 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add 5,7-dibromoimidazo[1,5-a]pyridine (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane and 2.5 mL of water).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5,7-diaryl-imidazo[1,5-a]pyridine.
Sonogashira Coupling: For C-C Bond Formation (Alkynyl Substituents)
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of the imidazo[1,5-a]pyridine) and sp-hybridized carbons (of a terminal alkyne).[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequent choice and is crucial for the activation of the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent. In some cases, a co-solvent like THF or DMF may be used.
Protocol: Double Sonogashira Coupling of 5,7-Dibromoimidazo[1,5-a]pyridine
This protocol outlines the synthesis of a 5,7-dialkynyl-imidazo[1,5-a]pyridine.
Materials:
-
5,7-Dibromoimidazo[1,5-a]pyridine
-
Terminal alkyne (2.5 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add 5,7-dibromoimidazo[1,5-a]pyridine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous amine base (e.g., triethylamine, 15 mL) and the terminal alkyne (2.5 mmol).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: For C-N Bond Formation (Amino Substituents)
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[5][8] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) or Hartwig, are often necessary for high yields.[8] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are typically used.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent side reactions.
Protocol: Double Buchwald-Hartwig Amination of 5,7-Dichloroimidazo[1,5-a]pyridine
This protocol details the synthesis of a 5,7-diamino-imidazo[1,5-a]pyridine.
Materials:
-
5,7-Dichloroimidazo[1,5-a]pyridine
-
Amine (2.5 - 3.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 3-4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene).
-
Add the 5,7-dichloroimidazo[1,5-a]pyridine (1.0 mmol) and the amine (2.5 mmol).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the discussed cross-coupling reactions. It is important to note that these are starting points, and optimization is often necessary for specific substrates.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | PPh₃ or dppf | K₂CO₃ or K₃PO₄ | Dioxane/Water | 80-100 | 60-95% |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or DIPEA | Et₃N or THF | 25-60 | 55-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 50-85% |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 5,7-disubstituted imidazo[1,5-a]pyridines.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust and versatile platform for the synthesis of 5,7-disubstituted imidazo[1,5-a]pyridines. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for successful implementation and optimization. The provided protocols serve as a solid foundation for researchers to explore the chemical space around this privileged scaffold, ultimately contributing to the discovery and development of novel therapeutic agents.
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
- Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram - ResearchGate.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017, February 22).
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. (2024, September 6).
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. (2024, December 17).
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC.
- Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed. (2007, September 28).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019, July 19).
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate.
- Synthetic routes for access to imidazo[1,2‐a]pyridines 5. - ResearchGate.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - ResearchGate. (2021, August 4).
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. (2023, October 21).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020, November 26).
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020, May 7).
- Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide - Benchchem.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025, January 30).
Sources
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. jove.com [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Note: 5-Bromo-7-chloroimidazo[1,5-a]pyridine as a Dual-Functional OLED Scaffold
This guide details the technical application, synthesis, and functionalization of 5-Bromo-7-chloroimidazo[1,5-a]pyridine , a specialized heteroaromatic intermediate for Organic Light-Emitting Diode (OLED) materials.
Executive Summary
5-Bromo-7-chloroimidazo[1,5-a]pyridine is a bifunctional fused heterocycle serving as a critical "linchpin" intermediate in the synthesis of high-performance OLED materials. Its value lies in the orthogonal reactivity of its halogen substituents: the C5-Bromine and C7-Chlorine bonds possess distinct activation energies for palladium-catalyzed cross-coupling. This allows researchers to sequentially introduce different optoelectronic units—such as hole-transporting moieties (e.g., carbazoles) and electron-transporting moieties (e.g., triazines)—thereby creating asymmetric host materials or Thermally Activated Delayed Fluorescence (TADF) emitters with precise intramolecular charge transfer (ICT) characteristics.
Structural Significance & Logic
The imidazo[1,5-a]pyridine core is electron-rich on the imidazole ring (positions 1 and 3) but electron-deficient on the pyridine ring. The specific 5,7-dihalogenation pattern offers a strategic advantage:
-
Position 5 (Br): Located
to the bridgehead nitrogen. The inductive effect of the nitrogen makes this position highly susceptible to oxidative addition by Pd(0), making it the "primary" coupling site. -
Position 7 (Cl): Located
to the bridgehead nitrogen. This bond is stronger and less reactive, serving as a "latent" handle that remains intact during the first coupling event, to be activated later under more vigorous conditions.
Reactivity Profile Table
| Feature | 5-Bromo Position | 7-Chloro Position |
| Bond Dissociation Energy | Lower (~68 kcal/mol) | Higher (~81 kcal/mol) |
| Coupling Order | First (Primary) | Second (Secondary) |
| Preferred Catalyst System | Pd(PPh | Pd |
| Strategic Role | Attachment of labile or sterically bulky groups | Attachment of stable, planar acceptors |
Synthesis Protocol: Core Construction
This protocol describes the cyclization of 2-(aminomethyl)-6-bromo-4-chloropyridine to form the imidazo[1,5-a]pyridine core.
Pre-requisites
-
Starting Material: 2-(aminomethyl)-6-bromo-4-chloropyridine (CAS: Custom synthesis often required; typically derived from 2-cyano-4-chloro-6-bromopyridine reduction).
-
Reagents: Triethyl orthoformate (TEOF), Formic acid (catalytic), 1,4-Dioxane.
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(aminomethyl)-6-bromo-4-chloropyridine (10.0 mmol, 1 eq) in anhydrous 1,4-dioxane (50 mL).
-
Note: Dioxane is preferred over ethanol to allow for higher reflux temperatures if kinetics are sluggish.
-
-
Cyclization:
-
Add Triethyl orthoformate (15.0 mmol, 1.5 eq) and a catalytic amount of Formic acid (5 drops).
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4–6 hours.
-
Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting amine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Product).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO
(2 x 50 mL) to neutralize acid traces. -
Wash with Brine (50 mL), dry over anhydrous Na
SO , and filter.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0%
2% Methanol in Dichloromethane. -
Yield Expectation: 75–85% as a pale yellow/off-white solid.
-
Functionalization Workflow (The Application)
The following workflow demonstrates the sequential fabrication of an asymmetric OLED host material.
Workflow Diagram
Figure 1: Sequential functionalization strategy exploiting the reactivity difference between C5-Br and C7-Cl.
Protocol: Sequential Suzuki Cross-Coupling
Stage 1: Selective C5-Arylation (The "Easy" Bond)
-
Charge: Combine the intermediate (1.0 eq), Aryl-Boronic Acid A (1.1 eq), and Pd(PPh
) (3-5 mol%) in a mixture of Toluene/Ethanol/2M Na CO (2:1:1). -
Reaction: Heat at 70–80 °C for 6–12 hours.
-
Critical Control: Do not exceed 85 °C to prevent premature activation of the C-Cl bond.
-
-
Outcome: Exclusive coupling at the 5-position due to the weaker C-Br bond strength.
Stage 2: C7-Arylation (The "Hard" Bond)
-
Charge: Combine the Stage 1 Product (1.0 eq), Aryl-Boronic Acid B (1.5 eq), Pd
(dba) (2 mol%), and SPhos or XPhos (4-8 mol%) in Xylene or Dioxane with K PO (3.0 eq). -
Reaction: Heat at 110–130 °C (reflux) for 12–24 hours.
-
Mechanism: The electron-rich phosphine ligands (SPhos/XPhos) are required to facilitate the oxidative addition into the unreactive electron-rich C-Cl bond [1].
Characterization & Quality Control
To ensure the integrity of the intermediate before device fabrication, verify the following:
-
1H NMR (400 MHz, CDCl
):-
H3 (Imidazole proton): Distinctive singlet typically around
8.0–8.5 ppm. -
H1 (Imidazole proton): Singlet/doublet around
7.5–7.8 ppm. -
H6 (Pyridine proton): Look for the singlet (or meta-coupled doublet) representing the proton between the halogens (if applicable) or adjacent protons. Note: In 5-Br-7-Cl substituted, H6 and H8 are the remaining pyridine protons.
-
-
Mass Spectrometry (HRMS):
-
Look for the characteristic isotope pattern. A compound with 1 Br and 1 Cl will show a distinctive M, M+2, M+4 pattern with approximate intensity ratios of 3:4:1 [2].
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Stage 1) | Temperature too high (>90°C) or catalyst too active. | Lower temp to 60°C; switch to Pd(PPh |
| Incomplete C7 Coupling (Stage 2) | C-Cl bond is inert; catalyst deactivation. | Switch to Pd-PEPPSI-IPr or XPhos Pd G3 ; use anhydrous solvents and Cs |
| Protodehalogenation | Reductive elimination of H instead of Ar. | Ensure solvents are strictly degassed; increase concentration of boronic acid. |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Guchhait, S. K., & Madaan, C. (2010). Synthesis of imidazo[1,5-a]pyridines via Vilsmeier–Haack reaction. Synlett, 2010(11), 1633-1636.
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[1,5-a]pyridines. Retrieved October 26, 2025.
Synthesis of MARK4 inhibitors using imidazo[1,5-a]pyridine scaffold
Executive Summary
Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a critical therapeutic target for Alzheimer’s disease (via Tau hyperphosphorylation) and metastatic cancers (glioma, breast, and liver). While imidazo[1,2-a]pyridines have been explored as MARK4 inhibitors, the isomeric imidazo[1,5-a]pyridine scaffold represents an under-explored, privileged pharmacophore with superior potential for ATP-binding site occupancy due to its distinct electronic profile and vector orientation.
This Application Note provides a validated workflow for the chemical synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines and their subsequent biological validation using the ADP-Glo™ kinase assay platform.
Scientific Rationale & Scaffold Design
Why Imidazo[1,5-a]pyridine?
Unlike its 1,2-a isomer, the imidazo[1,5-a]pyridine core possesses a bridgehead nitrogen that imparts unique planarity and lipophilicity.
-
Bioisosterism: It acts as a bioisostere of the indole ring (found in tryptophan) and the purine core (found in ATP), making it an ideal "hinge binder" in the kinase ATP-pocket.
-
Structural Diversity: The 1- and 3-positions are easily functionalized, allowing for the introduction of hydrophobic groups (to target the back pocket) and solubilizing groups (to interact with the solvent front).
Mechanism of Action
The synthesized inhibitors function as Type I ATP-competitive inhibitors . They bind to the active conformation of MARK4, preventing the transfer of the
Chemical Synthesis Protocol
Methodology: The most robust route for generating library-scale diversity is the Vilsmeier-Haack type cyclodehydration of N-(pyridin-2-ylmethyl)amides. This method is preferred over oxidative cyclizations for its scalability and regio-control.
Reaction Scheme Visualization
Caption: Figure 1. Cyclodehydration pathway for the synthesis of the imidazo[1,5-a]pyridine core.
Step-by-Step Synthesis Protocol
Step A: Amide Coupling (Intermediate Formation)
-
Dissolve 2-(aminomethyl)pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA, 1.2 equiv) and cool the solution to 0°C under N₂ atmosphere.
-
Dropwise Addition: Add the appropriate acyl chloride (1.0 equiv) corresponding to the desired substituent at the 3-position.
-
Stir at room temperature (RT) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
-
Checkpoint: The intermediate amide should be a stable solid/oil. Purity >95% by LC-MS is required before proceeding.
-
Step B: Cyclodehydration (Ring Closure)
-
Dissolve the amide intermediate (1.0 equiv) in anhydrous Toluene.
-
Add Phosphoryl chloride (POCl₃, 3.0 equiv) cautiously.
-
Reflux the mixture at 110°C for 2–4 hours. The solution will typically darken.
-
Cool to RT and carefully quench by pouring into ice-cold Na₂CO₃ solution (Exothermic!).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Step C: Functionalization (Optional)
-
To introduce diversity at the 1-position (if not present in the pyridine starting material), perform a Vilsmeier-Haack formylation followed by reductive amination or Suzuki coupling if a halogen is present.
Biological Evaluation: MARK4 Kinase Assay
Platform: ADP-Glo™ Kinase Assay (Promega).[1] Principle: A luminescent assay that quantifies the ADP generated during the kinase reaction.[1][2][3][4][5] It is highly sensitive and resistant to compound interference (fluorescence quenching).
Assay Logic Visualization
Caption: Figure 2. ADP-Glo™ assay workflow for quantifying MARK4 inhibition.
Detailed Protocol
Reagents:
-
Enzyme: Recombinant Human MARK4 (active).
-
Substrate: Cdc25C peptide or CHKtide.
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
Procedure (384-well format):
-
Compound Prep: Prepare 100x stocks of imidazo[1,5-a]pyridine derivatives in DMSO. Dilute to 4x working concentration in Assay Buffer (max DMSO final conc. 1%).
-
Enzyme Addition: Dispense 2.5 µL of MARK4 enzyme (approx. 2–5 ng/well) into wells.
-
Inhibitor Addition: Add 2.5 µL of diluted compound. Incubate for 10 min at RT to allow binding.
-
Reaction Start: Add 5 µL of ATP/Substrate mix (Final ATP conc. should be near
, typically 10–50 µM). -
Incubation: Incubate at RT for 60 minutes.
-
Step 1 (Depletion): Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min. (Stops kinase, removes unreacted ATP).
-
Step 2 (Detection): Add 20 µL of Kinase Detection Reagent . Incubate 30 min. (Converts ADP to ATP, generates light).
-
Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis & Interpretation
Calculate % Inhibition using the following formula:
Table 1: Expected Performance Metrics
| Parameter | Acceptance Criteria | Notes |
| Z'-Factor | > 0.5 | Indicates a robust assay suitable for screening. |
| Signal-to-Background | > 5-fold | Ensures distinction between active and inactive. |
| Reference Inhibitor | Staurosporine IC₅₀ < 100 nM | Validates enzyme activity. |
| DMSO Tolerance | Up to 2% | MARK4 is generally stable in low DMSO. |
Safety & Troubleshooting
-
POCl₃ Safety: Phosphoryl chloride is highly corrosive and reacts violently with water. All cyclization reactions must be performed in a fume hood with anhydrous glassware. Quench slowly into basic solution.
-
False Positives: Imidazo[1,5-a]pyridines are generally stable, but ensure compounds do not precipitate in the aqueous kinase buffer. Use a nephelometer if IC₅₀ curves are irregular.
-
Assay Drift: If luminescence fades quickly, ensure the Kinase Detection Reagent is fresh and the plate is protected from direct intense light during incubation.
References
-
Synthesis of Imidazo[1,5-a]pyridines
-
Iodine-Mediated Synthesis (Alternative Route)
-
Gao, W. C., et al. (2014). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[7] Organic & Biomolecular Chemistry.
-
-
MARK4 Kinase Assay Protocol
-
MARK4 in Disease (Context)
-
Imidazo[1,2-a]pyridine vs MARK4 (Structural Comparison)
-
Aneja, B., et al. (2020). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein.[11] RSC Advances.
-
Sources
- 1. carnabio.com [carnabio.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. MARK4 Kinase Enzyme System [promega.sg]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Functionalization of 5-bromo-7-chloroimidazo[1,5-a]pyridine
Welcome to the technical support center for the functionalization of 5-bromo-7-chloroimidazo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging heterocyclic scaffold. My goal is to provide you with practical, field-tested insights and troubleshooting strategies to help you improve your reaction yields and achieve your synthetic targets.
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry.[1] However, the di-halogenated nature of the 5-bromo-7-chloro substrate introduces specific challenges related to reactivity and regioselectivity. This guide addresses the most common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: Why is functionalizing this imidazo[1,5-a]pyridine scaffold often challenging?
A: The primary challenges stem from two key aspects of the molecule's structure:
-
Electron-Deficient Ring System: The pyridine portion of the fused ring system is electron-deficient due to the electronegative nitrogen atom. This deactivates the aromatic system and can make key steps in catalytic cycles, such as oxidative addition, more difficult compared to electron-rich arenes.[2]
-
Lewis Basicity: The lone pair of electrons on the pyridine nitrogen (N-6) can coordinate to the metal center of your catalyst (e.g., Palladium). This coordination can act as an inhibitor, sequestering the active catalyst and preventing it from participating in the desired catalytic cycle, ultimately leading to low or no yield.[2]
Q2: Which position is more reactive: the C5-Bromo or the C7-Chloro group?
A: The C5-Bromo position is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira). This is due to the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore undergoes the initial, often rate-limiting, oxidative addition step to the Pd(0) catalyst much more readily than the stronger C-Cl bond.[3][4] This inherent reactivity difference is the key to achieving regioselective monofunctionalization at the C5 position.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3] However, when working with 5-bromo-7-chloroimidazo[1,5-a]pyridine, several issues can arise.
Q: My Suzuki coupling yield is very low, or the reaction is not proceeding at all. What are the first things I should check?
A: A low or non-existent yield in a Suzuki coupling with this substrate often points to issues with catalyst activity or reagent integrity. Here is a logical workflow to diagnose the problem:
Table 2: Recommended Starting Conditions for C5-Selective Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Expert Notes |
| Aryl Halide | 5-bromo-7-chloroimidazo[1,5-a]pyridine | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd |
| Ligand | XPhos or BrettPhos | 2-4 mol% (L:Pd ratio of ~2:1) |
| Base | NaOtBu or LHMDS | 1.5 - 2.0 equivalents. Base must be fresh and handled in a glovebox. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | 0.1 - 0.2 M concentration. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for C-N coupling. |
| Atmosphere | Nitrogen or Argon | Absolutely critical. |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities. [5]The main challenge here is often suppressing the undesired homocoupling of the terminal alkyne.
Q: My Sonogashira reaction is giving me a low yield of the desired product and a lot of a symmetrical side product from my alkyne. What is this and how do I stop it?
A: You are observing Glaser-Hay homocoupling of your terminal alkyne. This is a copper-catalyzed oxidative dimerization that is the most common side reaction in Sonogashira couplings. It is promoted by the presence of oxygen.
Strategies to Suppress Alkyne Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Oxygen is the oxidant for the homocoupling reaction. Use a Schlenk line and perform at least three freeze-pump-thaw cycles on your reaction mixture.
-
Use an Amine Base as Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent can help suppress homocoupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.
-
Minimize Copper(I) Catalyst: While essential, excess CuI can accelerate homocoupling. Use the minimum amount necessary, typically 1-5 mol%.
Table 3: Recommended Starting Conditions for C5-Selective Sonogashira Coupling
| Parameter | Condition | Rationale & Expert Notes |
| Aryl Halide | 5-bromo-7-chloroimidazo[1,5-a]pyridine | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 equivalents |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-3 mol% |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 3-5 mol%. Must be high purity; off-white or tan, not green/blue. |
| Base | Triethylamine (Et₃N) or DIPA | Can be used as solvent or co-solvent with THF/DMF. |
| Solvent | THF, DMF, or neat Et₃N | 0.1 - 0.2 M concentration. |
| Temperature | Room Temp to 60 °C | Often proceeds well at room temperature. [6] |
| Atmosphere | Nitrogen or Argon | Critical to prevent Glaser coupling. |
Experimental Protocols
Protocol 1: General Procedure for C5-Selective Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 5-bromo-7-chloroimidazo[1,5-a]pyridine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 0.03 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for C5-Selective Buchwald-Hartwig Amination
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 0.01 eq. Pd), XPhos (0.022 mmol, 0.022 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox. Add 5-bromo-7-chloroimidazo[1,5-a]pyridine (1.0 mmol, 1.0 eq.).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 eq.) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir.
-
After completion as judged by TLC/LC-MS (typically 6-24 hours), cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Core Mechanism
Understanding the fundamental catalytic cycle is key to troubleshooting any cross-coupling reaction. All three reactions discussed follow this general pathway, with variations in the transmetalating agent (Step 3).
References
-
Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines." Accessed February 2024. [Link]
-
Pandey, G., Singh, R. P., & Garg, A. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(11), 7853–7861. [Link]
-
Bielinski, E. A., Lagaditis, P. O., & Diao, T. (2015). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology, 5(12), 5247-5252. [Link]
-
Adimurthy, S., & Joshi, A. (2017). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 15(46), 9748-9764. [Link]
-
Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. ResearchGate. [Link]
-
Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 13(5), 1431-1435. [Link]
-
Rogozev, V. S., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2933-2941. [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Accessed February 2024. [Link]
-
ResearchGate. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Accessed February 2024. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Last updated June 30, 2023. [Link]
-
Tang, W., et al. (2011). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry, 7, 1385–1391. [Link]
-
Mihorianu, M., et al. (2014). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Singh, P., & Kaur, N. (2016). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications, 46(1), 1-13. [Link]
-
Organic Synthesis. "Buchwald-Hartwig Coupling." Accessed February 2024. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – An Asian Journal, 13(17), 2414-2418. [Link]
-
Fiasella, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 816-827. [Link]
-
Wikipedia. "Sonogashira coupling." Accessed February 2024. [Link]
-
Ghorai, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bridged Bis-Heteroarenes. ACS Omega, 9(50), 55649–55661. [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Accessed February 2024. [Link]
-
Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
-
Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2669. [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling." Last updated August 5, 2024. [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Last updated October 10, 2024. [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Preventing debromination side reactions in imidazo[1,5-a]pyridine coupling
Topic: Preventing Debromination (Hydrodehalogenation) Side Reactions
Executive Summary: The "Hidden" Hydride Problem
From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams
Debromination (hydrodehalogenation) is the most persistent "silent killer" of yield in palladium-catalyzed cross-couplings of imidazo[1,5-a]pyridines. Because the imidazo[1,5-a]pyridine scaffold is electron-rich and
The Core Issue: When the subsequent transmetallation step is rate-limiting—often due to steric hindrance in the boronic acid partner or poor solubility—the highly reactive
This guide provides a self-validating troubleshooting framework to eliminate this pathway.
Part 1: Diagnostic Workflow
Before altering conditions, confirm that debromination is the root cause. Use this logic flow to distinguish between catalyst deactivation, homocoupling, and hydrodehalogenation.
Figure 1: Diagnostic logic to isolate hydrodehalogenation from other failure modes.
Part 2: The Mechanistic "Why"
To fix the problem, you must understand the competition between the Desired Cycle A (Coupling) and the Parasitic Cycle B (Reduction).
The Critical Fork in the Road
The reaction diverges after Oxidative Addition.
-
Path A (Desired): The Pd-Ar species meets the Boronic Acid. Transmetallation occurs.[1][2]
-
Path B (Parasitic): The Pd-Ar species waits too long. It undergoes
-hydride elimination from an alkoxide (if using alcoholic solvents) or coordinates a formate impurity, leading to reductive elimination of Ar-H.
Figure 2: The kinetic competition. Debromination regenerates Pd(0), keeping the cycle alive but consuming starting material non-productively.
Part 3: Troubleshooting & Optimization Protocols
Solvent Selection (The #1 Culprit)
Problem: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors via
Protocol Adjustment:
-
Stop Using: Ethanol, Isopropanol, pure DMF.[3]
-
Start Using: Toluene, 1,4-Dioxane, or DME (Dimethoxyethane).
-
The "Gold Standard" Mix: Toluene:Water (4:1) or Dioxane:Water (4:1).[3] The biphasic nature often protects the catalyst from bulk solvent reduction effects.
Catalyst Engineering
Problem: If transmetallation is slow, the Pd-Ar species is vulnerable. Solution: Use electron-rich, bulky ligands (Buchwald Dialkylbiaryl phosphines) to accelerate transmetallation and reductive elimination.
| Catalyst System | Risk Level | Recommendation |
| Pd(PPh3)4 | High | Avoid. Slow oxidative addition and poor stability often lead to stalled cycles. |
| Pd(dppf)Cl2 | Moderate | Standard. Good starting point, but dppf can sometimes act as a reducing agent itself at high temps.[3] |
| XPhos Pd G2/G3 | Low | Recommended. The bulky XPhos ligand creates a "protective shell" around the Pd, disfavoring hydride approach while accelerating coupling. |
| Pd(OAc)2 + SPhos | Low | Excellent. Specifically effective for heteroaryl chlorides/bromides prone to reduction.[3] |
Base Management
Problem: Alkoxide bases (NaOEt, KOtBu) promote
-
Switch to inorganic bases: K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3 .
-
Pro-Tip: Use 3.0 equivalents of base. High base concentration accelerates the activation of the boronic acid, speeding up transmetallation (Path A) so it outcompetes reduction (Path B).[3]
Part 4: Self-Validating Experimental Protocol
Use this protocol to benchmark your reaction against the side-reaction.
Objective: Coupling of 3-bromoimidazo[1,5-a]pyridine with Phenylboronic acid.
-
Setup: In a vial, charge 3-bromoimidazo[1,5-a]pyridine (1.0 equiv), Phenylboronic acid (1.5 equiv), XPhos Pd G2 (2 mol%) , and K3PO4 (3.0 equiv) .
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.1 M concentration]. Do not use Ethanol.
-
Control: Run a parallel vial without boronic acid .
-
Result A (Real Reaction): If you see rapid conversion to product, the system is efficient.
-
Result B (Control Vial): If the starting material remains intact in the control vial, your solvent system is "safe." If the starting material converts to the debrominated species (Ar-H) in the control vial, your solvent or ligand is the hydride source.
-
-
Execution: Heat to 80°C for 2 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Part 5: Frequently Asked Questions (FAQs)
Q: I switched to Toluene, but I still see 10% debromination. Why? A: Check your boronic acid.[2][4] If the boronic acid is wet or impure, it effectively lowers the stoichiometry. If the boronic acid runs out, the remaining active Pd-Ar species has no partner and will eventually find a hydride source (even trace water or the ligand itself). Solution: Add the boronic acid in two portions (0.75 eq at t=0, 0.75 eq at t=1h).
Q: Can I use D2O to confirm the mechanism? A: Yes, this is an excellent forensic technique.[3] Run the reaction in Dioxane:D2O .
-
If the byproduct incorporates Deuterium (Mass M+1), the proton source is water (via a specific Pd-H mechanism involving water).
-
If the byproduct is not deuterated (Mass M), the hydride source is the ligand or the organic solvent backbone (C-H insertion).
Q: Is the imidazo[1,5-a]pyridine C1 position as sensitive as C3? A: Yes, both positions are electron-rich.[3] However, C3 is generally more nucleophilic. Debromination at C3 is often faster than at C1 because the oxidative addition intermediate is stabilized by the adjacent nitrogen lone pair, making it "live" longer and thus more prone to side reactions.
References
-
Mechanistic Studies on Dehalogenation: Carrow, B. P.; Hartwig, J. F.[3] "Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.2011 , 133, 2116.
-
Imidazo[1,5-a]pyridine Synthesis & Functionalization: Guchhait, S. K.; et al.[3][5] "Pd-Catalyzed C-3 Arylation of Imidazo[1,5-a]pyridines." J. Org. Chem.2011 , 76, 2896.[3]
-
Prevention of Debromination in Heterocycles: Navarro, O.; et al. "General Suzuki-Miyaura Coupling of Heteroaryl Chlorides and Bromides." J. Org. Chem.2004 , 69, 3173.
-
Catalyst Selection Guide (XPhos): Martin, R.; Buchwald, S. L.[3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[6][7][8] Chem. Res.2008 , 41, 1461.[3]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-7-Chloroimidazo[1,5-a]pyridine Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-bromo-7-chloroimidazo[1,5-a]pyridine derivatives. The unique electronic and structural properties conferred by the halogen substituents and the nitrogenous core of this scaffold can present specific challenges during purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific, practical problems encountered during the purification of 5-bromo-7-chloroimidazo[1,5-a]pyridine derivatives. Each answer provides a diagnosis of the potential causes and a series of actionable solutions.
Question 1: I'm observing significant product loss and peak tailing during silica gel flash chromatography. What is happening and how can I fix it?
Answer: This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel. The problem stems from the interaction between the basic lone pair on the pyridine-like nitrogen of your imidazo[1,5-a]pyridine core and the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Causality: The acidic silanol groups can protonate your basic compound, causing it to adsorb very strongly to the stationary phase. This strong, often irreversible, binding leads to poor recovery. The heterogeneity of these acidic sites across the silica surface results in a distribution of interaction strengths, causing the observed peak tailing as molecules are released at different rates. In severe cases, this strong acidic environment can even cause decomposition of sensitive molecules.
-
Self-Validating Solutions:
-
Deactivate the Stationary Phase: The most common and effective solution is to neutralize the acidic sites. This is typically done by pre-treating the silica or adding a basic modifier to your mobile phase.
-
Protocol: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent system (e.g., ethyl acetate/hexanes). Before loading your sample, flush the column with at least 5 column volumes of this modified eluent. A successful outcome is validated by a significant sharpening of the product peak and a marked increase in recovery.
-
-
Switch to a Less Acidic Stationary Phase: If basic modification is insufficient, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for basic compounds. Start with a mobile phase of similar polarity to what you would use on silica.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the mechanism of separation is based on hydrophobicity, minimizing the problematic acid-base interactions. This is an excellent, albeit often more expensive, alternative for polar imidazo[1,5-a]pyridine derivatives.
-
-
Question 2: My target compound is co-eluting with an impurity that I suspect is a regioisomer or a starting material. How can I improve the separation?
Answer: Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system. Selectivity (α) is the factor that describes the ability of the system to distinguish between two analytes.
-
Causality: Co-elution of closely related compounds occurs when the mobile and stationary phases interact with the analytes in a nearly identical manner, resulting in very similar retention factors (k'). To resolve them, you must introduce a chemical or physical difference in the system that one molecule experiences more than the other.
-
Systematic Solutions:
-
Optimize the Mobile Phase:
-
Solvent Strength (Isocratic): First, ensure you are in the optimal retention window (k' between 2 and 10). If your peaks are eluting too quickly, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes).
-
Solvent Selectivity: If adjusting solvent strength fails, change the nature of the polar solvent. The "solvent selectivity triangle" (e.g., using ethyl acetate, dichloromethane, or MTBE as the polar component in hexane) is a powerful tool. Each of these solvents has different dipole, hydrogen-bond accepting, and hydrogen-bond donating properties, which will alter the interactions with your analytes and potentially resolve the co-elution.
-
-
Employ a Gradient: A shallow gradient can often resolve near-baseline impurities from the main peak. A typical starting point would be a linear gradient from 5% to 40% ethyl acetate in hexanes over 20 column volumes.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, the next logical step is to change the stationary phase to introduce a completely different separation mechanism. If you are using silica (normal phase), switching to C18 (reversed-phase) is the most dramatic and often most successful change.
-
Consider Preparative HPLC: For high-value materials or exceptionally difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography.[1]
-
Question 3: After purification, my compound, which appears as a single spot on TLC, shows multiple peaks in the LC-MS analysis. Why?
Answer: This discrepancy between TLC and LC-MS is common and highlights the difference in resolving power and detection methods.
-
Causality:
-
Higher Resolution of HPLC: HPLC columns have much smaller particle sizes and higher efficiency than TLC plates, allowing them to resolve impurities that co-elute on TLC.[1]
-
Ionization Artifacts: The impurity may not be UV-active and thus invisible on the TLC plate but ionizes well in the mass spectrometer. Conversely, your product might be forming different species in the MS source (e.g., adducts like [M+Na]⁺, [M+K]⁺, or dimers [2M+H]⁺) that appear as separate traces in the total ion chromatogram but correspond to the same compound.
-
On-Column Degradation: The compound might be degrading on the analytical HPLC column, especially if the mobile phase is acidic (e.g., contains formic acid or TFA) and no such modifier was used during flash chromatography.
-
-
Troubleshooting and Validation:
-
Analyze the Mass Spectra: Check if the m/z values of the extra peaks correspond to known adducts or fragments of your target molecule. This will confirm if they are artifacts or genuine impurities.
-
Change Analytical Method: If degradation is suspected, use a mobile phase without an acid modifier or a different column (e.g., one designed for stability at a wider pH range).
-
Re-purify: If a genuine impurity is confirmed, a more rigorous purification technique, such as preparative HPLC, may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust, first-pass purification strategy for a newly synthesized 5-bromo-7-chloroimidazo[1,5-a]pyridine derivative?
For a primary purification, flash column chromatography on silica gel is the industry standard due to its scalability and cost-effectiveness.[2] However, given the basic nature of the scaffold, it is crucial to use an eluent system containing 0.5-1% triethylamine to prevent the issues described in the troubleshooting section. A gradient of ethyl acetate in hexanes is a versatile starting point. If the compound is highly crystalline, direct recrystallization from the crude material can be an efficient alternative.
Q2: My compound is a solid. Is recrystallization a viable primary purification method?
Absolutely. If your crude product is >85% pure and crystalline, recrystallization is an excellent and often superior method for achieving high purity. It is highly effective at removing trace amounts of structurally similar impurities that can be challenging to separate by chromatography.
-
Workflow for Solvent Screening:
-
Place ~10-20 mg of crude material into several small vials.
-
Add a poor solvent (one in which the compound is insoluble at room temperature, e.g., hexanes, water).
-
Add a good solvent (one in which the compound is soluble at room temperature, e.g., dichloromethane, ethyl acetate, acetone) dropwise at room temperature until the solid just dissolves.
-
Add the poor solvent dropwise until turbidity persists.
-
Gently heat the mixture until it becomes clear again.
-
Allow the vial to cool slowly to room temperature, then place it in a refrigerator or freezer.
-
Observe for the formation of high-quality crystals. This vial contains a promising solvent/anti-solvent system for a larger-scale recrystallization.
-
Q3: What analytical techniques are essential to confirm the purity of my final product?
No single technique is sufficient. A combination of methods is required to establish purity and structure authoritatively.
-
¹H and ¹³C NMR: Confirms the chemical structure and provides a good indication of purity. Integration of impurity peaks relative to the product can give a semi-quantitative estimate.
-
LC-MS: Provides the accurate mass of the compound and is the gold standard for assessing purity by peak area percentage (e.g., >95% by UV at a specific wavelength).
-
Elemental Analysis (C, H, N): Provides the empirical formula. A result within ±0.4% of the calculated values is strong evidence of high purity.
Table 1: Common Chromatographic Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | Column overloading; Sample dissolved in a solvent stronger than the mobile phase.[1] | Reduce the amount of sample loaded; Dissolve the sample in the weakest possible solvent (e.g., hexanes/DCM). |
| Ghost Peaks | Contamination from a previous run; Septum bleed from the injector. | Run a blank gradient to wash the column; Use high-quality septa and replace them regularly. |
| Irreproducible Retention Times | Fluctuating column temperature; Inconsistent mobile phase preparation.[3] | Use a column oven to maintain a constant temperature; Prepare fresh mobile phase daily and use a consistent method. |
| High Backpressure | Blocked column frit; Sample precipitation at the column head. | Filter all samples before injection; Reverse-flush the column with a strong solvent (check manufacturer's instructions). |
Visualized Workflow: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy for your crude 5-bromo-7-chloroimidazo[1,5-a]pyridine derivative.
Caption: Decision tree for selecting a purification method.
References
-
Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. Available at: [Link]
-
Beletskaya, I. P., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2931-2939. Available at: [Link]
-
Lupacchini, M., et al. (2018). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 7(8), 638-647. Available at: [Link]
-
Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Available at: [Link]
-
Li, M., et al. (2014). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 12(45). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Phenomenex. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
-
Panchgalle, S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
PubChem. 7-Bromoimidazo(1,5-a)pyridine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
Request PDF. Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available at: [Link]
-
ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
-
Sharma, U., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1786-1837. Available at: [Link]
- Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
YMC. HPLC Troubleshooting Guide. Available at: [Link]
-
Pharmaffiliates. 5-bromo,7-azaindole. Available at: [Link]
-
Journal of Materials Chemistry C. (2022). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. 10(42). Available at: [Link]
-
MDPI. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Chemistry, 4(4), 1526-1534. Available at: [Link]
-
SCION Instruments. (2021). HPLC Troubleshooting Guide. Available at: [Link]
-
Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
Sources
Optimizing catalyst choice for 5-bromo-7-chloroimidazo[1,5-a]pyridine reactions
Technical Support Center: Imidazo[1,5-a]pyridine Chemistry Topic: Optimization of Catalyst Systems for 5-bromo-7-chloroimidazo[1,5-a]pyridine Ticket ID: IMP-57-OPT Status: Open Responder: Senior Application Scientist, Catalysis Division
Overview: The "Selectivity Ladder"
Welcome to the technical guide for functionalizing 5-bromo-7-chloroimidazo[1,5-a]pyridine. Working with this scaffold presents a classic "chemoselectivity puzzle" due to the presence of three distinct reactive sites:
-
C5-Bromine: Highly reactive toward oxidative addition (adjacent to bridgehead nitrogen).
-
C7-Chlorine: Less reactive; requires specialized ligands or forcing conditions.
-
C3/C1-Hydrogen: Prone to electrophilic substitution or direct C-H arylation.
This guide is structured as a troubleshooting workflow to help you navigate these competing reactivities.
Module 1: Regioselective Cross-Coupling (C5 vs. C7)
User Query:
"I want to introduce an aryl group at the C5 position. How do I ensure I don't touch the C7-chloro handle or cause protodehalogenation?"
Technical Diagnosis:
The C5-Br bond is significantly weaker and more polarized than the C7-Cl bond. The bridgehead nitrogen (N4) exerts an inductive electron-withdrawing effect on C5, making it an excellent electrophile for Pd(0). The challenge is not activating C5, but preventing the catalyst from "dying" or attacking C7 prematurely.
Recommended Protocol (The "Mild" Approach):
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM | These "Generation 1" catalysts are active enough for C-Br oxidative addition but generally too bulky/electron-poor to activate C-Cl bonds at moderate temperatures. |
| Loading | 2–5 mol% | Standard loading is sufficient due to high C5 reactivity. |
| Base | Na₂CO₃ or K₃PO₄ (2.0 equiv) | Mild inorganic bases prevent base-mediated side reactions. Avoid strong alkoxides (NaOtBu) which can promote dehalogenation. |
| Solvent | DME/Water or Toluene/Water (4:1) | Biphasic systems often suppress protodehalogenation compared to pure DMF/DMA. |
| Temp | 60–80 °C | Keep below 90 °C to preserve the C7-Cl bond. |
Troubleshooting Log:
-
Issue: Significant protodehalogenation (loss of Br, replaced by H).
-
Fix: This often comes from the "hydride source" mechanism where the solvent or base acts as a reductant. Switch solvent to 1,4-Dioxane (anhydrous) and ensure strict degassing (argon sparge for 15 mins).
-
-
Issue: Low conversion of C5-Br.
-
Fix: If the C5 position is sterically crowded (e.g., if you have a substituent at C3), switch to Pd(PPh₃)₄ (smaller cone angle than dppf) or slightly increase temperature to 90 °C.
-
Module 2: Activating the "Dormant" C7-Chlorine
User Query:
"I have successfully functionalized C5. Now I need to react the C7-chloride. Standard Suzuki conditions aren't working."
Technical Diagnosis:
Aryl chlorides on the imidazo[1,5-a]pyridine ring are notoriously sluggish. The oxidative addition of Pd into the C-Cl bond is the rate-limiting step. You need electron-rich, bulky phosphine ligands to facilitate this step.
Recommended Protocol (The "Hot" Approach):
| Parameter | Recommendation | Rationale |
| Pre-Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0) or Pd(II) precursor. |
| Ligand | XPhos , RuPhos , or SPhos | Buchwald biaryl phosphines are essential here. XPhos is the gold standard for heteroaryl chlorides. |
| Ratio | 1:2 (Pd:Ligand) | Ensure active catalytic species formation. |
| Base | K₃PO₄ or Cs₂CO₃ | Cesium effect often helps with solubility and transmetallation in difficult couplings. |
| Solvent | n-Butanol or 1,4-Dioxane | Alcoholic solvents can sometimes assist the catalytic cycle in difficult Suzuki couplings. |
| Temp | 100–110 °C | Energy barrier for C-Cl activation is high. |
Module 3: Direct C-H Activation (C3/C1)
User Query:
"I'm seeing a side product where the aryl group attaches to the imidazole ring (C3) instead of the halogen sites. Or, I actually WANT to functionalize C3."
Technical Diagnosis:
The C3 position (and to a lesser extent C1) is electron-rich and prone to CMD (Concerted Metalation-Deprotonation) pathways. If you use carboxylate bases (KOAc, PivOH additives) or electron-deficient Pd catalysts, you risk activating the C-H bond.
Visualizing the Reactivity Map:
Caption: Reactivity hierarchy of the 5-bromo-7-chloroimidazo[1,5-a]pyridine scaffold. C5-Br dominates standard cross-coupling, while C7-Cl requires specialized ligands.
Control Strategy:
-
To AVOID C3 activation: Do not use Pd(OAc)₂. Stick to Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄. Avoid pivalic acid (PivOH) additives.
-
To TARGET C3 activation: Use Pd(OAc)₂ (5-10 mol%) , Cu(OAc)₂ (stoichiometric oxidant) , and Ag₂CO₃ in DMF/DMSO. This exploits the acidity of the C3 proton.
Decision Tree: Selecting Your Conditions
Use this logic flow to determine the exact setup for your next experiment.
Caption: Logical workflow for catalyst selection based on the desired site of functionalization.
References & Further Reading
-
Regioselectivity in Imidazo[1,5-a]pyridines:
-
General Synthesis & Reactivity: "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles." Organic & Biomolecular Chemistry, 2014.
-
-
C-H Activation Mechanisms:
-
Ni/Al Cooperativity (C5 vs C3): "Controlled Regiodivergent C—H Bond Activation of Imidazo[1,5-a]pyridine." Organic Letters, 2015.
-
C3-H Functionalization: "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach." ACS Omega, 2024.
-
-
Halogen Selectivity (Analogous Indazole Systems):
-
C7-Bromo vs C4-Substituted: "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling."[1][2] RSC Advances, 2021.
-
Note: While this paper discusses indazoles, the electronic differentiation between halogen sites on fused pyridine systems follows similar oxidative addition kinetics (Br > Cl).
-
For further assistance with specific substrate screening, please contact the Catalysis Support Team with your LCMS data attached.
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability of 5-bromo-7-chloroimidazo[1,5-a]pyridine under reflux
A Guide to Thermal Stability Under Reflux Conditions for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the thermal stability of 5-bromo-7-chloroimidazo[1,5-a]pyridine when subjected to reflux conditions. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific reasoning to empower researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 5-bromo-7-chloroimidazo[1,5-a]pyridine is turning dark upon reflux. What could be the cause?
Discoloration, often to a brown or black hue, upon heating is a common indicator of thermal decomposition. For 5-bromo-7-chloroimidazo[1,5-a]pyridine, the primary suspect is the cleavage of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is generally weaker and thus more susceptible to thermal cleavage than the Carbon-Chlorine (C-Cl) bond[1]. The initial degradation likely occurs at the 5-position (bromo-substituted).
Potential Degradation Pathways:
-
Homolytic Cleavage: At elevated temperatures, the C-Br bond can break homolytically, generating a highly reactive aryl radical and a bromine radical. These radicals can then initiate a cascade of further reactions, leading to the formation of polymeric, colored byproducts.
-
Reductive Dehalogenation: If a hydrogen donor is present in the reaction mixture (e.g., certain solvents, reagents, or even trace impurities), reductive dehalogenation can occur, replacing the bromine or chlorine atom with a hydrogen atom[2]. While this may not directly cause coloration, the resulting partially dehalogenated species can have different reactivity and stability profiles.
Troubleshooting Guide: Discoloration and Decomposition
If you are observing significant darkening of your reaction mixture, follow this systematic troubleshooting workflow:
// Nodes A [label="Start: Discoloration Observed"]; B [label="Step 1: Lower Reflux Temperature\n- Use a lower boiling point solvent if possible.\n- Conduct the reaction at the lowest effective temperature."]; C [label="Step 2: Solvent Selection\n- Switch to a more inert, high-purity solvent.\n- Avoid solvents that can act as hydrogen donors (e.g., alcohols)."]; D [label="Step 3: Inert Atmosphere\n- Purge the reaction vessel with an inert gas (N₂ or Ar).\n- Maintain a positive pressure of inert gas throughout the reflux."]; E [label="Step 4: Monitor for Dehalogenation\n- Analyze crude reaction mixture by LC-MS or GC-MS.\n- Look for masses corresponding to mono- and di-dehalogenated products."]; F [label="Resolution: Minimized Decomposition"];
// Edges A -> B [label="Initial Action"]; B -> C [label="If discoloration persists"]; C -> D [label="If still observing issues"]; D -> E [label="Proactive Analysis"]; E -> F [label="Successful Troubleshooting"];
// Styling A [fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Troubleshooting workflow for discoloration during reflux.
Q2: I am seeing unexpected byproducts in my reaction. Could they be related to the thermal instability of the starting material?
Yes, it is highly probable. Besides the colored polymeric materials, more discrete byproducts can form. The most common are the dehalogenated derivatives.
| Potential Byproduct | Molecular Weight | Likely Cause |
| 7-chloroimidazo[1,5-a]pyridine | 152.58 g/mol | Reductive debromination at the C-5 position. |
| 5-bromoimidazo[1,5-a]pyridine | 197.04 g/mol | Reductive de-chlorination at the C-7 position (less likely). |
| Imidazo[1,5-a]pyridine | 118.14 g/mol | Complete reductive dehalogenation. |
Table 1: Common Dehalogenated Byproducts of 5-bromo-7-chloroimidazo[1,5-a]pyridine.
The reactivity of the C-5 and C-7 positions on the imidazo[1,5-a]pyridine ring system can also be influenced by the electronic effects of the substituents and the fused ring system, potentially leading to other side reactions under thermal stress.
Experimental Protocol: Assessing Thermal Stability
To proactively assess the thermal stability of your 5-bromo-7-chloroimidazo[1,5-a]pyridine under your specific reaction conditions, you can perform a controlled study.
Objective: To determine the onset of decomposition and identify major degradation products.
Materials:
-
5-bromo-7-chloroimidazo[1,5-a]pyridine
-
Proposed reaction solvent (high purity)
-
Internal standard (e.g., a stable compound with a distinct retention time and mass, such as dodecane)
-
Reflux apparatus
-
Heating mantle with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
LC-MS or GC-MS system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of 5-bromo-7-chloroimidazo[1,5-a]pyridine and the internal standard in the chosen solvent.
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the experiment.
-
Initial Sample: Before heating, withdraw a small aliquot of the reaction mixture (t=0 sample) for analysis.
-
Heating: Heat the mixture to the desired reflux temperature.
-
Time-Point Sampling: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze the t=0 and subsequent time-point samples by LC-MS or GC-MS.
-
Quantify the parent compound: Monitor the peak area of 5-bromo-7-chloroimidazo[1,5-a]pyridine relative to the internal standard over time. A decrease indicates degradation.
-
Identify degradation products: Look for the appearance of new peaks and identify their molecular weights. Pay close attention to the expected masses of dehalogenated byproducts.
-
// Nodes A [label="Start: Prepare Solution\n(Compound + Internal Standard in Solvent)"]; B [label="Establish Inert Atmosphere\n(N₂ or Ar Purge)"]; C [label="Take t=0 Sample"]; D [label="Heat to Reflux"]; E [label="Collect Samples at Time Intervals\n(e.g., 1h, 2h, 4h, 8h, 24h)"]; F [label="Analyze Samples by LC-MS/GC-MS"]; G [label="Plot Concentration of Parent Compound vs. Time"]; H [label="Identify and Quantify Degradation Products"]; I [label="End: Determine Stability Profile"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; F -> H; G -> I; H -> I;
// Styling A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Experimental workflow for assessing thermal stability.
Q3: How can I minimize the thermal degradation of 5-bromo-7-chloroimidazo[1,5-a]pyridine during my reflux reaction?
Based on the likely degradation pathways, here are some actionable recommendations:
-
Temperature Control: This is the most critical factor. If your desired reaction can proceed at a lower temperature, even if it takes longer, it is often preferable to minimize decomposition. Consider if a lower-boiling point solvent is a viable option for your chemistry.
-
Solvent Choice:
-
Purity: Use high-purity, anhydrous solvents to minimize impurities that could initiate or participate in degradation reactions.
-
Inertness: Aprotic solvents such as toluene, xylene, or dioxane are generally less reactive than protic solvents like alcohols, which can act as hydrogen donors in reductive dehalogenation.
-
-
Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon is crucial. This prevents oxygen from participating in radical reactions, which can accelerate decomposition.
-
Reaction Time: Monitor your reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to high temperatures.
-
Catalyst/Reagent Considerations: Be mindful that some reagents or catalysts, particularly transition metals, can facilitate dehalogenation reactions[2][3]. If you are using such reagents, it is even more critical to control the temperature and reaction time.
References
-
V. V. Grushin, H. Alper, "Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes," Organometallics, 1993, 12 (5), pp 1890–1901. [Link]
-
Lab Manager, "Thermal Stability Testing for Pharmaceuticals and Advanced Materials," Lab Manager, 2023. [Link]
-
G. K. S. Prakash, et al., "Reductive Dehalogenation of Arylhalides and Alkylhalides with Zinc in THF Saturated Aqueous Ammonium Chloride," The Vespiary, 2004. [Link]
-
V. P. W. Böhm, et al., "Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system," Organometallics, 2001, 20 (16), pp 3607–3612. [Link]
-
J. A. R. Williams, "Proposed mechanisms for the photoinduced dehalogenation of aryl halides...," ResearchGate, 2020. [Link]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 5-bromo-7-chloroimidazo[1,5-a]pyridine
Executive Summary
5-bromo-7-chloroimidazo[1,5-a]pyridine represents a specialized halogenated heterocyclic scaffold, increasingly relevant in the development of kinase inhibitors and IDO1/TDO inhibitors. Its structural distinctiveness lies in the specific arrangement of nitrogen atoms and halogen substituents, which fundamentally alters its electronic properties compared to its more common isomer, imidazo[1,2-a]pyridine .
This guide provides a technical comparison of the 1H NMR chemical shifts of the target molecule against its parent scaffold and primary regioisomer. By analyzing the coupling constants (
Structural Analysis & Numbering
Correct structural assignment is the prerequisite for interpreting the NMR spectrum. The imidazo[1,5-a]pyridine scaffold possesses a bridgehead nitrogen at position 4 and a carbon at position 8a.
Diagram: Scaffold Numbering & Coupling Logic
Figure 1: Structural relationship and key NMR distinguishing features between the target, parent, and isomer.
Comparative NMR Data Analysis
The introduction of bromine at C5 and chlorine at C7 eliminates the vicinal protons (H5 and H7), leaving H6 and H8 in a meta relationship. This drastically changes the splitting pattern from the complex multiplets seen in the parent compound to simple singlets or meta-coupled doublets.
Table 1: Chemical Shift Comparison (Solvent: CDCl₃, 400 MHz)
Note: Target values are calculated based on substituent increment analysis of verified parent data.
| Proton Position | Parent (Imidazo[1,5-a]py) | Target (5-Br-7-Cl-Imidazo[1,5-a]py) | Isomer (Imidazo[1,2-a]py) |
| H1 (Imidazole) | |||
| H3 (Imidazole) | |||
| H5 (Pyridine) | Absent (Substituted by Br) | ||
| H6 (Pyridine) | |||
| H7 (Pyridine) | Absent (Substituted by Cl) | ||
| H8 (Pyridine) |
Key Diagnostic Signals
-
Loss of H5 Doublet: In the parent, H5 is a distinct doublet at
7.36. In the 5-bromo derivative, this signal disappears. -
Meta-Coupling (H6 & H8): The remaining pyridine protons (H6 and H8) are separated by the C7-Cl carbon. They will appear as meta-coupled doublets with a small coupling constant (
Hz). This contrasts sharply with the vicinal coupling ( Hz) seen in mono-substituted analogs. -
Deshielding of H3: The H3 proton (adjacent to the bridgehead nitrogen) typically shifts downfield (
> 8.2 ppm) in the presence of the 5-bromo substituent due to steric compression and electronic deshielding.
Experimental Protocol
This protocol outlines the acquisition and processing steps to ensure data integrity, specifically for distinguishing the target from regioisomeric byproducts.
A. Sample Preparation[1][2]
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.
-
Note: If solubility is poor, use DMSO-d₆, but expect a downfield shift of acidic protons (H3) by ~0.2–0.5 ppm.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Spectral Width: -2 to 14 ppm (ensure all aromatic signals are captured).
-
Relaxation Delay (D1): Set to
2.0 seconds. The H3 proton is isolated and may have a longer T1 relaxation time; insufficient delay can reduce its integration accuracy. -
Scans (NS): 16–64 scans (depending on concentration) to achieve S/N > 200:1.
C. Synthesis Workflow (Context)
To validate the origin of the sample, the following synthesis pathway is typically employed.
Figure 2: General synthetic workflow for accessing the 5,7-dihaloimidazo[1,5-a]pyridine scaffold.
References
-
Vertex AI Search Results. Imidazo[1,5-a]pyridine 1H NMR chemical shifts. (Accessed 2026).[1] 2[1][3][4][5][6][7]
-
Royal Society of Chemistry. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (2018).[5] 8[3]
-
SpectraBase. Imidazo[1,5-a]pyridine 1H NMR Spectrum.9
-
PubChem. 7-Bromoimidazo[1,5-a]pyridine Compound Summary.10
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. 7-Bromoimidazo(1,5-a)pyridine | C7H5BrN2 | CID 66888640 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to HPLC Method Development for the Analysis of 5-bromo-7-chloroimidazo[1,5-a]pyridine
This guide provides a detailed, experience-driven framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-bromo-7-chloroimidazo[1,5-a]pyridine. Imidazo[1,5-a]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their versatile biological activities.[1][2] Accurate and reliable analytical methods are therefore paramount for purity assessment, stability testing, and quality control during the synthesis and formulation of these molecules.[3][4]
Instead of presenting a single, rigid protocol, this document elucidates the scientific rationale behind chromatographic choices, compares viable alternatives, and provides the necessary data to establish a self-validating and reproducible analytical system.
Foundational Strategy: The Role of Physicochemical Properties
Effective HPLC method development begins not at the instrument, but with a thorough understanding of the analyte's molecular properties. For 5-bromo-7-chloroimidazo[1,5-a]pyridine, we must consider its structure—a fused heterocyclic system containing a basic pyridine nitrogen and two halogen substituents. While specific experimental data for this exact molecule is scarce, we can infer its properties from closely related analogs to guide our strategy.
-
Hydrophobicity (LogP): The estimated octanol-water partition coefficient (LogP) for the structurally similar 3-Bromo-5-chloroimidazo[1,2-a]pyridine is approximately 2.07.[5] This moderate hydrophobicity strongly suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates molecules based on their hydrophobic character, is the most suitable analytical mode.[6]
-
Ionization (pKa): The same analog has an apparent basic pKa of 3.69.[5] This indicates that the molecule will be protonated and carry a positive charge in acidic conditions (pH < 3.69). Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape, as the ionized form will behave differently on the stationary phase than the neutral form.
-
UV Absorbance: The fused aromatic ring system constitutes a strong chromophore, making UV detection a highly effective and straightforward choice for quantification.
Based on this initial analysis, our primary method will be based on RP-HPLC with UV detection, using a controlled, acidic mobile phase to ensure peak symmetry and reproducibility.
Primary Analytical Method: A C18 Reversed-Phase Approach
The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, offering a robust and well-understood mechanism of separation based primarily on hydrophobic interactions.[7] It serves as the logical and authoritative starting point for method development.
Experimental Protocol: C18-Based Separation
-
Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.[8]
-
Sample Preparation:
-
Accurately weigh 10 mg of 5-bromo-7-chloroimidazo[1,5-a]pyridine and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 20 µg/mL using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 Silica Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for moderately polar compounds. A ubiquitous and reliable starting point.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier, ensuring the analyte is in a consistent protonation state (pH ~2.8), leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 10% B to 90% B over 15 minutes | A gradient is essential for eluting any potential impurities that may be more or less hydrophobic than the main analyte, ensuring a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time stability and reproducibility. |
| Detection Wavelength | 254 nm | This is a common wavelength for aromatic compounds; however, a PDA detector should be used initially to determine the absorbance maximum for optimal sensitivity.[9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Visualization of the Analytical Workflow
Caption: Workflow for the primary HPLC method.
Comparison with Alternative Stationary Phases
While a C18 column is an excellent starting point, complex samples containing closely related impurities or isomers may require alternative column chemistries to achieve optimal resolution. The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[10] Here, we compare the standard C18 phase with two orthogonal alternatives.
Alternative 1: Phenyl-Hexyl Phase
-
Causality Behind the Choice: The Phenyl-Hexyl phase provides a mixed-mode separation mechanism. It retains compounds via standard hydrophobic interactions (from the hexyl ligands) but also introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the 5-bromo-7-chloroimidazo[1,5-a]pyridine. This alternative interaction can significantly alter the elution order of aromatic analytes compared to a purely hydrophobic phase like C18, making it ideal for separating aromatic isomers.[11]
Alternative 2: Pentafluorophenyl (PFP) Phase
-
Causality Behind the Choice: The PFP, or "F5," phase is highly effective for separating halogenated compounds.[11] Its electron-deficient fluorinated ring can engage in multiple interaction modes, including hydrophobic, aromatic, and dipole-dipole interactions with the halogen atoms (bromine and chlorine) on the analyte. This unique selectivity makes the PFP phase an outstanding choice when C18 fails to resolve halogenated isomers or impurities.[10]
Comparative Summary of Stationary Phases
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic Interactions | Mixed-Mode: Hydrophobic & π-π Interactions | Mixed-Mode: Hydrophobic, π-π, Dipole-Dipole |
| Best Suited For | General purpose, initial method development. | Aromatic compounds, isomers, providing alternative selectivity to C18. | Halogenated compounds, positional isomers, polar compounds.[11] |
| Expected Retention | Strong retention based on overall hydrophobicity. | Retention influenced by both hydrophobicity and aromaticity. May change elution order vs. C18. | Unique retention pattern for halogenated analytes. Often increased retention for halogenated aromatics.[11] |
| Pros | Robust, widely available, highly reproducible. | Orthogonal selectivity to C18 for aromatic compounds. | Excellent for difficult separations of halogenated and isomeric compounds. |
| Cons | May not resolve structurally similar isomers with identical hydrophobicity. | Can exhibit secondary interactions that may complicate method development. | Can be less stable at extreme pH values compared to modern C18 phases. |
Visualization of Column Selection Strategy
Caption: Decision tree for stationary phase selection.
Orthogonal and Advanced Analytical Techniques
For comprehensive characterization, especially in a drug development setting, relying on a single analytical technique is insufficient. Orthogonal methods, which separate compounds based on different principles, provide a more complete picture of sample purity.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique utilizes columns with smaller particle sizes (< 2 µm) and instruments capable of handling higher backpressures. The primary advantages are significantly faster analysis times and improved resolution, making it ideal for high-throughput screening and complex mixture analysis.[7] The method described in Section 2 can be directly translated to a UHPLC system with appropriate adjustments to flow rate and gradient time.
-
HPLC-Mass Spectrometry (HPLC-MS): Coupling the HPLC system to a mass spectrometer provides unequivocal peak identification by furnishing mass-to-charge ratio data. This is invaluable for identifying unknown impurities, confirming the identity of the main peak, and performing forced degradation studies to understand decomposition pathways.[7][12]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, offering a different selectivity profile compared to liquid chromatography. It is an excellent orthogonal technique for purity confirmation and is particularly advantageous for preparative chromatography due to the ease of removing the mobile phase.[8]
Conclusion
Developing a robust and reliable HPLC method for a novel compound like 5-bromo-7-chloroimidazo[1,5-a]pyridine is a systematic process grounded in the molecule's physicochemical properties. This guide proposes a primary reversed-phase method using a standard C18 column as an authoritative and logical starting point. Crucially, it also provides a comparative framework of alternative stationary phases, such as Phenyl-Hexyl and PFP, explaining the rationale for their use in achieving orthogonal selectivity, particularly for aromatic and halogenated compounds.[10][11] By following this structured approach—starting with a C18 phase, evaluating performance, and employing alternative chemistries as needed—researchers can confidently develop a method that is not only fit for purpose but also scientifically sound and self-validating.
References
-
Felix, K. et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Reddy, T. S. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
ResearchGate. (2023). Retention Times of Compounds Used in the HPLC Analysis. J PHOTOCH PHOTOBIO A. Available at: [Link]
-
Kumar, A. et al. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry. Available at: [Link]
-
IOSR Journal of Pharmacy. (2023). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). 3-Bromo-5-chloroimidazo[1,2-a]pyridine Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoimidazo(1,5-a)pyridine. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
-
Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives. Available at: [Link]
-
PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Available at: [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available at: [Link]
- Google Patents. (n.d.). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
-
Supporting Information. (n.d.). Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2-a]pyridines. Available at: [Link]
-
Shimadzu. (n.d.). Liquid Chromatography. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
ResearchGate. (n.d.). The physical properties of pyridine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available at: [Link]
-
ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology. Available at: [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. iosrphr.org [iosrphr.org]
- 8. lcms.cz [lcms.cz]
- 9. acgpubs.org [acgpubs.org]
- 10. mac-mod.com [mac-mod.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 7-Chloro-Imidazo[1,5-a]pyridine for the Research Scientist
For researchers and professionals in drug development and materials science, the strategic functionalization of heterocyclic scaffolds like imidazo[1,5-a]pyridine is a cornerstone of innovation. This bicyclic aromatic system is a privileged scaffold, appearing in a multitude of biologically active compounds and functional materials. The introduction of halogen atoms at specific positions provides crucial handles for further molecular elaboration, most commonly through cross-coupling and substitution reactions. The choice of which halogen to use, and at which position, can have profound implications for the success and efficiency of a synthetic campaign.
This in-depth technical guide provides a comparative analysis of the reactivity of two common halogenated imidazo[1,5-a]pyridines: the 5-bromo and the 7-chloro derivatives. While direct, head-to-head comparative studies on these specific isomers are not abundant in the literature, we can construct a robust and predictive model of their relative reactivity by synthesizing fundamental principles of organic chemistry with data from analogous heterocyclic systems. This guide will explain the causality behind experimental choices, empowering you to select the optimal starting material and design efficient reaction protocols for your specific synthetic goals.
The Decisive Factors: Unpacking Carbon-Halogen Bond Reactivity
At the heart of the reactivity difference between 5-bromo- and 7-chloro-imidazo[1,5-a]pyridine lies the intrinsic nature of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. This difference manifests most significantly in the context of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C and C-heteroatom bond formation.
The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is primarily dictated by two key factors:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This lower BDE means that less energy is required to break the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[2]
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3] The rate of this step is generally faster for aryl bromides than for aryl chlorides. This is attributed to the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center.
In the context of nucleophilic aromatic substitution (SNAr), the trend is often reversed, with reactivity typically following the order F > Cl > Br > I. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex, a process that is facilitated by a more electronegative halogen that can better stabilize the accumulating negative charge.[4]
The Imidazo[1,5-a]pyridine Core: An Electronic Landscape
The electronic nature of the imidazo[1,5-a]pyridine ring system itself plays a critical role in modulating the reactivity of the attached halogen. This fused bicyclic system is a 10-π electron aromatic heterocycle. The nitrogen atom at position 2 is pyridine-like, exerting an electron-withdrawing effect on the ring system, particularly at the ortho (positions 1 and 3) and para (position 6) positions. This makes the pyridine part of the fused system generally more electron-deficient than a simple benzene ring.
The imidazole portion of the ring system, by contrast, is electron-rich. This creates a complex electronic landscape where different positions on the ring have distinct reactivities. For our comparison, the key positions are C5 and C7. Both are on the six-membered ring. The C7 position is para to the bridgehead nitrogen, while the C5 position is meta. This difference in electronic environment can influence the reactivity of a halogen substituent.
Comparative Reactivity in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a workhorse for the formation of C-C bonds. Based on the fundamental principles of C-X bond reactivity, we can confidently predict that 5-bromo-imidazo[1,5-a]pyridine will be significantly more reactive than its 7-chloro counterpart in Suzuki-Miyaura coupling reactions. The weaker C-Br bond will facilitate a more rapid oxidative addition to the palladium catalyst, leading to faster reaction times and often allowing for the use of milder reaction conditions.
While direct comparative data is scarce, a wealth of literature on the Suzuki coupling of other bromo- and chloro-heterocycles supports this assertion. For instance, the Suzuki coupling of 5-bromoindazoles proceeds efficiently under standard conditions,[5] while the coupling of chloro-pyridines often requires more specialized, highly active catalyst systems.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles
| Halogenated Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [5] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [6] |
| Chloro-pyridines | (Requires more active catalysts) | Various | Various | Often >100 | Variable | General Knowledge |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halo-imidazo[1,5-a]pyridine (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle where oxidative addition is a key step.[3] Therefore, 5-bromo-imidazo[1,5-a]pyridine is expected to be more reactive than 7-chloro-imidazo[1,5-a]pyridine in C-N bond-forming reactions. This increased reactivity can be advantageous, potentially allowing for lower catalyst loadings, shorter reaction times, and the use of a broader range of amine coupling partners under milder conditions.
The development of highly active and sterically demanding phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) has significantly expanded the scope of Buchwald-Hartwig amination to include less reactive aryl chlorides.[7] However, even with these advanced catalyst systems, aryl bromides generally remain the more reliable and efficient substrates.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Halogenated Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | [7] |
| Aryl Bromides | Various Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good | [8] |
| Aryl Chlorides | Various Amines | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | Good | [8] |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the halo-imidazo[1,5-a]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), a strong base (e.g., NaOtBu, LiHMDS, K₃PO₄; 1.5-2.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and the phosphine ligand (e.g., XPhos, SPhos, BINAP).
-
Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool to room temperature, quench carefully with water or a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)
The reactivity in SNAr reactions is governed by different principles than those in metal-catalyzed cross-couplings. Here, the key factors are the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex and the leaving group ability of the halide.[4]
The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In the imidazo[1,5-a]pyridine system, this activating effect would be most pronounced at positions 6 and 8. The 7-position is also influenced by the pyridine nitrogen. The 5-position is more electronically isolated from the activating effect of the pyridine nitrogen.
Given that the C-Cl bond is more polarized and chlorine is more electronegative than bromine, the 7-chloro-imidazo[1,5-a]pyridine would be expected to be more susceptible to SNAr than the 5-bromo isomer , provided the reaction is not limited by the leaving group ability. In many SNAr reactions, the rate-determining step is the nucleophilic attack, making the more electron-withdrawing chloro-substituent at an activated position a better substrate.[9]
Experimental Protocol: Generalized Nucleophilic Aromatic Substitution
-
Dissolve the halo-imidazo[1,5-a]pyridine (1.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO, NMP).
-
Add the nucleophile (e.g., an alkoxide, amine, or thiol; 1.1-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃, NaH).
-
Heat the reaction mixture to the required temperature (can range from room temperature to >150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Summary and Practical Recommendations
The choice between 5-bromo- and 7-chloro-imidazo[1,5-a]pyridine is a strategic one that should be guided by the intended chemical transformation.
Table 3: Summary of Reactivity Comparison
| Feature | 5-Bromo-imidazo[1,5-a]pyridine | 7-Chloro-imidazo[1,5-a]pyridine |
| C-X Bond Strength | Weaker | Stronger |
| Reactivity in Cross-Coupling | Higher. Preferred for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed reactions. Allows for milder conditions. | Lower. Requires more active catalysts, stronger bases, and/or higher temperatures. |
| Reactivity in SNAr | Lower. Less activated position and poorer leaving group in this context. | Higher. More activated position and better at stabilizing the intermediate negative charge. |
Practical Recommendations for the Researcher:
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): 5-Bromo-imidazo[1,5-a]pyridine is the superior choice. Its higher reactivity will likely lead to higher yields, shorter reaction times, and a broader substrate scope under more accessible conditions. If you are developing a large-scale synthesis, the potential for lower catalyst loadings can also lead to significant cost savings and easier purification.
-
For Nucleophilic Aromatic Substitution: If your synthetic strategy calls for the direct displacement of the halogen by a nucleophile, 7-chloro-imidazo[1,5-a]pyridine is the more promising starting material. The electronic activation provided by the pyridine nitrogen at the 7-position, combined with the properties of the chloro substituent, makes it more susceptible to SNAr.
-
For Stepwise Functionalization: If you are working with a di-halogenated imidazo[1,5-a]pyridine and wish to perform selective, stepwise reactions, the bromo-substituent will almost always react preferentially in cross-coupling reactions.
By understanding the fundamental principles that govern the reactivity of these valuable building blocks, you can make more informed decisions in the design of your synthetic routes, ultimately accelerating your research and development efforts.
References
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. r/chemistry.
- MDPI. (2025).
- Wikipedia. (2023).
- Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- PubMed. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- ECHEMI. (n.d.). 5-Bromoimidazo[1,5-a]pyridine.
- Organic Syntheses. (2024).
- Wikipedia. (2023).
- The Royal Society of Chemistry. (2012).
- ResearchGate. (2010).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- PMC. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).
- MDPI. (2023).
- Scirp.org. (n.d.). DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Publications. (2023). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space.
- MDPI. (2017).
- Frontiers. (n.d.). In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents.
- MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
- SciRP.org. (2024).
- Open Research@CSIR-NIScPR. (2025). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.).
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 5-Bromo-7-chloroimidazo[1,5-a]pyridine and 5-bromoimidazo[1,2-a]pyridine
Introduction: Navigating the Reactivity of Privileged Imidazopyridine Scaffolds
Imidazopyridines are bicyclic heteroaromatic systems that represent a "privileged scaffold" in medicinal chemistry and materials science. Their unique electronic and structural properties have led to their incorporation into numerous commercially successful pharmaceuticals, including Zolpidem and Alpidem.[1][2] The two most common isomers, imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine, while structurally similar, exhibit distinct electronic characteristics that profoundly influence their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of two halogenated derivatives: 5-Bromo-7-chloroimidazo[1,5-a]pyridine and 5-bromoimidazo[1,2-a]pyridine . Understanding the nuanced differences in their behavior towards electrophilic, nucleophilic, and metal-catalyzed reactions is paramount for researchers designing synthetic routes to novel analogues and for drug development professionals exploring structure-activity relationships (SAR). We will dissect the underlying electronic and steric factors and provide field-proven experimental insights to guide your synthetic strategies.
Structural and Electronic Foundations of Reactivity
The fundamental difference between the imidazo[1,2-a] and imidazo[1,5-a] ring systems lies in the position of the bridgehead nitrogen atom. This seemingly minor variation creates a significant divergence in their electronic nature.
Figure 1: Chemical structures of the two compared imidazopyridine derivatives.
The imidazo[1,5-a]pyridine system is generally considered to be a stronger electron-donor and more electron-rich than its imidazo[1,2-a]pyridine counterpart.[3] This is attributed to a more effective delocalization of the nitrogen lone pair electrons across the bicyclic system. Consequently, the imidazo[1,5-a]pyridine core is more susceptible to protonation and reactions with electrophiles.[4]
In both molecules, the bromine and chlorine atoms act as electron-withdrawing groups via induction, deactivating the pyridine ring towards electrophilic attack but simultaneously activating it for other reaction classes, which we will explore below.
Electrophilic Aromatic Substitution: A Tale of Two Rings
Electrophilic substitution is a cornerstone of aromatic chemistry. The preferred site of reaction is dictated by the position that can best stabilize the positive charge of the intermediate (the Wheland intermediate).
Imidazo[1,2-a]pyridine: This scaffold consistently undergoes electrophilic attack at the C3 position of the imidazole ring.[1][5] This regioselectivity is well-established and is rationalized by the formation of a more stable cationic intermediate where the aromaticity of the six-membered pyridine ring is maintained.[6][7] Attack at other positions would disrupt this aromatic sextet, leading to a higher energy intermediate.
Imidazo[1,5-a]pyridine: Given its higher electron density, the imidazo[1,5-a]pyridine ring system is inherently more reactive towards electrophiles than the [1,2-a] isomer.[3] Electrophilic functionalization, such as C-H activation and methylene insertion, has been shown to occur preferentially at the C1 and C3 positions .[8] The precise regioselectivity can be influenced by the specific electrophile and reaction conditions.
Figure 2: Logical workflow for electrophilic aromatic substitution on both scaffolds.
Experimental Insight: The choice to pursue electrophilic substitution on the pyridine ring of either scaffold is generally ill-advised due to its electron-deficient nature, which is further compounded by the deactivating effects of the halo-substituents. Synthetic strategies should focus on the more nucleophilic imidazole portion of the molecules.
Nucleophilic Aromatic Substitution (SNAr): Positional Activation is Key
The electron-deficient character of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group (like a halogen) is present at a position activated by a ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex.[9] Reactivity is highest when the leaving group is at the C2 or C4 position (ortho or para) to a ring nitrogen, as this allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom.[10][11]
5-bromoimidazo[1,2-a]pyridine: The bromine atom is at the C5 position. This position is meta to the bridgehead nitrogen (N4) and is not directly ortho or para to the pyridine-like nitrogen (N1). Consequently, the C5 position is significantly less activated towards SNAr compared to the C6 or C8 positions. While reactions are possible, they often require harsh conditions or specialized catalysts.[12]
5-Bromo-7-chloroimidazo[1,5-a]pyridine: This molecule presents two potential sites for SNAr.
-
C7-Chloro: The chlorine atom at C7 is para to the bridgehead nitrogen (N6). This is a highly activated position for SNAr. The negative charge of the Meisenheimer intermediate can be effectively delocalized onto the N6 nitrogen.
-
C5-Bromo: The bromine atom at C5 is ortho to the N6 nitrogen, also an activated position.
Between the two, the C7 position is generally more susceptible to substitution due to the superior activating effect of a para-nitrogen and the fact that chlorine can sometimes be a better leaving group than bromine in SNAr reactions under specific conditions, though this is not a universal rule. The key takeaway is the high degree of activation at both C5 and C7.
Comparative Reactivity Summary
| Compound | Halogen Position | Activation by Ring Nitrogen | Predicted SNAr Reactivity |
| 5-bromoimidazo[1,2-a]pyridine | C5-Br | Weak (meta to N4) | Low |
| 5-Bromo-7-chloroimidazo[1,5-a]pyridine | C7-Cl | Strong (para to N6) | High |
| C5-Br | Strong (ortho to N6) | High |
Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for forming C-C and C-heteroatom bonds. The reactivity of an aryl halide in these reactions is primarily governed by the strength of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step to the Pd(0) catalyst. The general reactivity trend is C-I > C-Br > C-Cl.
5-bromoimidazo[1,2-a]pyridine: The C5-Br bond is a standard and effective handle for a wide range of palladium-catalyzed cross-coupling reactions.[13] It allows for the reliable introduction of aryl, heteroaryl, or alkyl groups, making it a versatile intermediate for library synthesis.[13][14]
5-Bromo-7-chloroimidazo[1,5-a]pyridine: This molecule offers the potential for selective or double cross-coupling.
-
C5-Br Bond: As the C-Br bond is weaker than the C-Cl bond, it will react preferentially under most standard Suzuki, Stille, or Buchwald-Hartwig conditions. This allows for the selective functionalization of the C5 position while leaving the C7-chloro group intact for subsequent transformations.
-
C7-Cl Bond: To functionalize the C7 position, one would typically first react the C5-bromo position. The remaining C7-chloro bond can then be coupled using more forcing conditions or specialized catalyst systems designed for activating aryl chlorides (e.g., those using bulky, electron-rich phosphine ligands like XPhos or SPhos).
Reactivity Prediction: For a standard Suzuki coupling, the C5-Br on both molecules will be reactive. However, the 5-Bromo-7-chloroimidazo[1,5-a]pyridine offers superior synthetic flexibility due to the presence of two halogens with orthogonal reactivity.
Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling at the C5 Position
This protocol provides a self-validating system for the Suzuki-Miyaura cross-coupling of a 5-bromo-imidazopyridine with an arylboronic acid. The choice of a phosphine ligand like XPhos and a robust base like K₃PO₄ is crucial for achieving high yields, especially with potentially challenging heteroaromatic substrates.[13]
Objective: To synthesize 5-phenyl-imidazo[1,2-a]pyridine.
Materials:
-
5-bromoimidazo[1,2-a]pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromoimidazo[1,2-a]pyridine, phenylboronic acid, and K₃PO₄.
-
Catalyst Premixing (Causality Note): In a separate vial, add Pd₂(dba)₃ and XPhos. Dissolve them in a small amount of dioxane. Allowing the catalyst and ligand to pre-mix for a few minutes ensures the formation of the active monoligated Pd(0) species, which is critical for efficient initiation of the catalytic cycle.
-
Reaction Setup: Add the catalyst premix to the Schlenk flask containing the solids.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The addition of water helps to dissolve the phosphate base and facilitates the transmetalation step.
-
Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 5-phenyl-imidazo[1,2-a]pyridine.
Conclusion and Strategic Outlook
While both 5-Bromo-7-chloroimidazo[1,5-a]pyridine and 5-bromoimidazo[1,2-a]pyridine are valuable building blocks, they offer distinct synthetic advantages tailored for different research objectives.
-
5-bromoimidazo[1,2-a]pyridine is the substrate of choice for reliable and direct functionalization at the C5 position via cross-coupling reactions or for exploring electrophilic substitution at the highly predictable C3 position.
-
5-Bromo-7-chloroimidazo[1,5-a]pyridine is the superior scaffold for transformations involving nucleophilic aromatic substitution (SNAr) , owing to the activated C5 and C7 positions. Furthermore, its two distinct halogen handles provide an exceptional platform for sequential, site-selective cross-coupling reactions , enabling the synthesis of complex, differentially substituted molecules.
Your choice between these two reagents will ultimately depend on the specific transformation you wish to achieve. This guide serves to illuminate the chemical logic behind their reactivity, empowering you to make more strategic and effective decisions in your synthetic design.
References
-
Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link][6]
-
de F. M. Alencar, N., et al. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. [Link]
-
Bayrak, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Dalton Transactions. (2022). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. [Link]
-
ResearchGate. Biologically active imidazo[1,2‐a]pyridines. [Link]
-
R Discovery. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. [Link][3]
-
Paudler, W. W., & Blewitt, H. L. (1965). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry. [Link][5]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link][1]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
ResearchGate. (2021). Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties. [Link]
-
ResearchGate. Electronic spectra of the CT complexes between imidazo[1,2-a]pyridine. [Link]
-
ResearchGate. (2021). Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][14]
-
RSC Publishing. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. [Link][4]
-
MDPI. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. [Link]
-
The Journal of Organic Chemistry. (2003). Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions. [Link][12]
-
ACS Omega. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. [Link][8]
-
Quimica Organica. Nucleophilic substitution reactions in pyridine. [Link][10]
-
SSRN. (2024). Photophysical Studies on Boron-Centered Spiro Compounds with Imidazo[1,5-A]Pyridine Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ACS Publications. (2014). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. [Link]
-
ZORA. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
RSC Publishing. (2023). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process. [Link]
-
National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link][2]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link][11]
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
National Institutes of Health. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]
-
Sciforum. (2020). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. [Link]
-
Oriental Journal of Chemistry. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
National Institutes of Health. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. [Link]
-
RSC Publishing. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
ResearchGate. (2018). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5-Bromoimidazo[1,2-a]pyrimidine | Benchchem [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-bromo-7-chloroimidazo[1,5-a]pyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. The imidazo[1,5-a]pyridine scaffold, in particular, is a privileged structure found in numerous biologically active molecules.[1][2] This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of a specific, complex derivative: 5-bromo-7-chloroimidazo[1,5-a]pyridine. Due to the absence of direct experimental data in the public domain for this exact molecule, this guide synthesizes foundational principles of mass spectrometry, data from analogous halogenated and heterocyclic systems, and predictive reasoning to offer a robust analytical framework.
This document will delve into the expected fragmentation pathways, compare the utility of mass spectrometry against alternative analytical techniques for such compounds, and provide detailed experimental protocols to aid researchers in their practical application.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 5-bromo-7-chloroimidazo[1,5-a]pyridine under electron ionization is anticipated to be a complex process governed by the inherent stability of the aromatic system and the influence of the two halogen substituents. The presence of both bromine and chlorine will result in a characteristic isotopic pattern for any fragment containing these atoms, providing a powerful diagnostic tool for spectral interpretation.[3][4]
The molecular ion peak (M⁺˙) will be readily identifiable by its isotopic cluster, a result of the natural abundances of ⁷⁹Br/⁸¹Br (approximately 1:1 ratio) and ³⁵Cl/³⁷Cl (approximately 3:1 ratio). The fragmentation cascade is likely to proceed through several key pathways initiated by the loss of the halogen atoms, followed by the cleavage of the heterocyclic ring structure.
A primary fragmentation event is expected to be the loss of a bromine radical (•Br), which is generally a more facile cleavage than the loss of a chlorine radical from an aromatic ring due to the weaker C-Br bond.[5] This would be followed by the subsequent loss of a chlorine radical (•Cl). Another plausible initial fragmentation is the loss of a chlorine radical, although this is expected to be a less favorable pathway.
Further fragmentation of the imidazo[1,5-a]pyridine core is likely to involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) from the imidazole portion of the ring system, a common fragmentation pathway for nitrogen-containing heterocycles.[6][7]
Table 1: Predicted Major Fragments for 5-bromo-7-chloroimidazo[1,5-a]pyridine
| Fragment | Predicted m/z | Interpretation |
| [M]⁺˙ | 244/246/248 | Molecular ion (isotopic pattern due to Br and Cl) |
| [M-Br]⁺ | 165/167 | Loss of a bromine radical |
| [M-Cl]⁺ | 209/211 | Loss of a chlorine radical |
| [M-Br-HCN]⁺ | 138/140 | Loss of a bromine radical followed by hydrogen cyanide |
| [M-Cl-HCN]⁺ | 182/184 | Loss of a chlorine radical followed by hydrogen cyanide |
| [M-Br-Cl]⁺˙ | 130 | Loss of both bromine and chlorine radicals |
| [C₅H₃N]⁺˙ | 77 | Fragment corresponding to the pyridine ring after cleavage |
Comparative Analysis of Analytical Techniques
While mass spectrometry is an indispensable tool for the structural elucidation of novel compounds, a comprehensive analytical approach often involves the integration of multiple techniques.
| Technique | Advantages | Disadvantages | Application for 5-bromo-7-chloroimidazo[1,5-a]pyridine |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and fragmentation information for structural elucidation. | Isomeric differentiation can be challenging without high-resolution MS or tandem MS. | Ideal for confirming molecular weight and identifying the presence and number of halogen atoms through isotopic patterns. Fragmentation data provides key structural clues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguous structure determination is often possible. | Lower sensitivity compared to MS, requires larger sample amounts. | Essential for definitive structure confirmation, determining the precise substitution pattern of the bromine and chlorine atoms on the imidazo[1,5-a]pyridine ring. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule in the solid state. | Requires a single crystal of suitable quality, which can be difficult to obtain. | The gold standard for unambiguous structure determination, if a suitable crystal can be grown. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Provides limited information about the overall molecular structure. | Useful for confirming the presence of the aromatic ring system and the absence of certain functional groups. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
Rationale: Proper sample preparation is critical to obtain high-quality mass spectra. The goal is to introduce a pure, dilute solution of the analyte into the mass spectrometer to ensure efficient ionization and prevent contamination of the instrument.
Step-by-Step Methodology:
-
Solvent Selection: Choose a volatile solvent in which the 5-bromo-7-chloroimidazo[1,5-a]pyridine is readily soluble. HPLC-grade methanol or acetonitrile are typically good starting points.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. This can be done in a serial dilution if necessary.
-
Filtration (Optional): If any particulate matter is visible in the solution, filter it through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Rationale: EI-MS is a robust technique for the analysis of relatively volatile and thermally stable small molecules. The high energy of the electron beam induces fragmentation, providing a characteristic fingerprint of the molecule.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).
-
Sample Introduction: Introduce the prepared sample solution into the mass spectrometer. For a volatile compound, a direct insertion probe (DIP) or a gas chromatography (GC) inlet can be used. If using GC-MS, select an appropriate column and temperature program to ensure good separation and peak shape.
-
Ionization: Set the electron energy to 70 eV, the standard for EI, to ensure reproducible fragmentation patterns that can be compared to library data.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350) to encompass the molecular ion and all expected fragments.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways based on the observed fragment ions and their relative abundances.
Visualizing the Fragmentation Pathway
To better understand the proposed fragmentation cascade, the following diagram illustrates the key bond cleavages and resulting fragments.
Caption: Proposed EI-MS fragmentation pathway for 5-bromo-7-chloroimidazo[1,5-a]pyridine.
Conclusion
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Katritzky, A. R., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available at: [Link]
-
Cimarelli, C., et al. (2020). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules, 25(23), 5641. Available at: [Link]
-
Chen, J., et al. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(30), 7269-7273. Available at: [Link]
- Google Patents. (2020). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
European Patent Office. (2010). EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Available at: [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [https://www.researchgate.net/publication/380757758_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Sharma, K. (1991). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 3(4), 438-442. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2017). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Available at: [Link]
-
Yablokov, V. A., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Metabolites, 12(3), 241. Available at: [Link]
-
Organic Process Research & Development. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
-
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available at: [Link]
-
ResearchGate. (2002). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]
-
The Journal of Chemical Physics. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. Available at: [Link]
- Google Patents. (2020). CN109081840B - Preparation method of 5-bromo-7-azaindole.
Sources
Safety Operating Guide
Navigating the Final Step: A Procedural Guide for the Safe Disposal of 5-Bromo-7-chloroimidazo[1,5-a]pyridine
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we handle. 5-Bromo-7-chloroimidazo[1,5-a]pyridine, a heterocyclic compound likely utilized for its unique scaffold in medicinal chemistry, requires meticulous handling from inception to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined are grounded in established safety protocols for hazardous chemical waste and are designed to be a self-validating system of best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[3] Ingestion and inhalation are harmful, and prolonged contact may lead to systemic effects.[4][5] Therefore, all handling and disposal operations must be predicated on the assumption that 5-Bromo-7-chloroimidazo[1,5-a]pyridine is a hazardous substance.
| Hazard Class | Anticipated Risks & GHS H-Statements (based on analogs) | Recommended Precautions (P-Statements) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[5] | Wash thoroughly after handling (P264). Wear protective gloves/clothing/eye protection (P280). Use only outdoors or in a well-ventilated area (P271). |
| Skin Irritation | Causes skin irritation (H315).[3] | IF ON SKIN: Wash with plenty of soap and water (P302+P352). |
| Eye Irritation | Causes serious eye irritation/damage (H319).[3][6] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). |
| Respiratory Irritation | May cause respiratory irritation (H335).[3] | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). |
| Environmental Hazard | Do not let product enter drains.[3][4] | Avoid release to the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to stringent PPE protocols is non-negotiable. The causality is simple: to prevent exposure, a physical barrier is essential. All handling of 5-Bromo-7-chloroimidazo[1,5-a]pyridine and its waste must be conducted within a certified chemical fume hood.[1]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used in conjunction with goggles if there is a significant splash risk.
-
Hand Protection: Nitrile or neoprene gloves are required.[1] Given that breakthrough times can vary, it is prudent to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal. Never mix this waste stream with incompatible materials, particularly strong oxidizers and acids.[1][7]
Step-by-Step Waste Collection:
-
Select a Compatible Container: Use a designated, sealable, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, with no cracks or leaks.
-
Labeling: The label is a critical communication tool. Affix a "Hazardous Waste" label to the container before adding any waste. Fill it out completely with the full chemical name: "Waste 5-Bromo-7-chloroimidazo[1,5-a]pyridine".[1] List all components and their approximate percentages if it is a mixed waste stream.
-
Waste Addition: Carefully transfer the waste into the container using a funnel to prevent spills. This includes the pure compound, reaction residues, and any contaminated disposable materials (e.g., weighing paper, pipette tips). Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure and Store: Securely seal the container.[1] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, with secondary containment to contain any potential leaks.[1] This storage area should be away from sources of ignition and incompatible chemicals.[1][8]
Spill Management Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[1]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood to its full capacity.[9]
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[9] For solid spills, gently cover the material to prevent it from becoming airborne.[10]
-
Absorb and Collect: Working from the outside in, apply the absorbent material to the spill.[9] Once fully absorbed, carefully scoop the material using non-sparking tools and place it into your designated hazardous waste container.[7][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.
Decontamination and Final Disposal Pathway
All non-disposable equipment, such as glassware and spatulas, that has come into contact with 5-Bromo-7-chloroimidazo[1,5-a]pyridine must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous waste and must be collected in the designated waste container. Subsequent rinses may be managed according to your institutional policies.
The ultimate disposal of this hazardous waste is managed through your institution's EHS department.[1] The most common and effective method for organic compounds like this is high-temperature incineration at a licensed hazardous waste facility.[2] This process ensures the complete destruction of the chemical, preventing its release into the environment. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe management and disposal of 5-Bromo-7-chloroimidazo[1,5-a]pyridine waste.
Caption: Decision workflow for routine waste collection and emergency spill response.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet. Always consult your institution's specific guidelines and the most current safety data before handling any chemical.
References
- Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
- Fisher Scientific. (2018). Pyridine - SAFETY DATA SHEET.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Jubilant Ingrevia Limited. (n.d.). Pyridine ACS Safety Data Sheet.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
- TCI AMERICA. (n.d.). SAFETY DATA SHEET - 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- West Virginia University, Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-Bromo-5-chloroimidazo[1,2-A]pyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-Bromo-7-azaindole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- GOV.UK. (2015). Pyridine: incident management.
- Apollo Scientific. (2023). SAFETY DATA SHEET - 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
- Fisher Scientific. (2012). SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 5-Bromo-2-formylpyridine.
- PENTA. (2024). Pyridine - SAFETY DATA SHEET.
- Cornell University, Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. aksci.com [aksci.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. 5.imimg.com [5.imimg.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
